2-Chloro-4'-fluorochalcone
Description
The exact mass of the compound 2-Chloro-4'-fluorochalcone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 201848. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Chloro-4'-fluorochalcone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4'-fluorochalcone including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFO/c16-14-4-2-1-3-11(14)7-10-15(18)12-5-8-13(17)9-6-12/h1-10H/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYSLQXVRKLSBO-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00419456 | |
| Record name | 2-chloro-4'-fluorochalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00419456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28081-11-0 | |
| Record name | 28081-11-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201848 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-4'-fluorochalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00419456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CHLORO-4'-FLUOROCHALCONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Monograph: Therapeutic Architecture of 2-Chloro-4'-fluorochalcone
[1]
Executive Summary
2-Chloro-4'-fluorochalcone represents a pharmacologically privileged scaffold within the flavonoid family.[1] Distinguished by a "push-pull" electronic configuration and specific steric parameters, this molecule integrates the metabolic stability of a para-fluorinated A-ring with the steric selectivity of an ortho-chlorinated B-ring.[1] Unlike generic chalcones, this specific halogenation pattern optimizes the compound's lipophilicity and electrophilic reactivity, making it a potent candidate for oncology (specifically tubulin targeting) and antimicrobial applications. This guide delineates the synthesis, mechanistic underpinnings, and therapeutic protocols required to validate its potential as a lead compound.
Chemical Architecture & Synthesis[1][2][3]
Structural Rationale
The molecule consists of two aromatic rings linked by an
-
Ring A (Acetophenone-derived): The 4'-fluoro substituent serves a dual purpose: it blocks para-hydroxylation (a primary metabolic clearance pathway), thereby extending half-life, and it exerts an electron-withdrawing effect that modulates the acidity of the
-protons.[1] -
Ring B (Aldehyde-derived): The 2-chloro substituent introduces steric bulk at the ortho position.[1] This "ortho-effect" twists the B-ring out of planarity relative to the enone bridge, potentially enhancing selectivity for specific hydrophobic pockets in targets like tubulin, while preventing non-specific binding to flat DNA intercalators.
Synthesis Protocol: Claisen-Schmidt Condensation
The most robust route for high-purity synthesis is the base-catalyzed Claisen-Schmidt condensation.[1]
Reagents:
-
4'-Fluoroacetophenone (1.0 eq)[1]
-
2-Chlorobenzaldehyde (1.0 eq)[1]
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (40% aq.[1] solution)
-
Ethanol (Absolute)
Step-by-Step Methodology:
-
Solubilization: Dissolve 10 mmol of 4'-fluoroacetophenone in 20 mL of absolute ethanol in a round-bottom flask.
-
Activation: Add 10 mmol of 2-chlorobenzaldehyde to the solution. Stir vigorously at room temperature (25°C).
-
Catalysis: Dropwise add 5 mL of 40% NaOH solution. The solution will likely darken (yellow/orange) indicating enolate formation.
-
Reaction: Continue stirring for 4–6 hours. Monitor consumption of starting material via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2).
-
Precipitation: Pour the reaction mixture into 100 mL of crushed ice-water containing 2 mL of HCl (to neutralize excess base).
-
Purification: Filter the resulting precipitate. Recrystallize from hot ethanol to yield needle-like crystals.[1]
Visualization: Synthetic Pathway[1]
Figure 1: Base-catalyzed Claisen-Schmidt condensation pathway yielding the target chalcone.[1]
Mechanistic Pharmacology
The Michael Acceptor "Warhead"
The core therapeutic mechanism of 2-Chloro-4'-fluorochalcone is its ability to act as a Michael Acceptor .[1] The
-
Target: Cysteine thiol groups (-SH) on proteins (e.g., Cys-12 in Tubulin, p65 in NF-
B).[1] -
Reaction: Thia-Michael addition forms a covalent bond, permanently altering the protein's conformation and function.
-
Selectivity: The 2-chloro substituent provides steric hindrance that may reduce reactivity toward small, non-specific thiols (like glutathione), thereby reducing off-target toxicity while maintaining potency against the larger hydrophobic binding pockets of target proteins.
Signaling Modulation
Upon binding, the compound disrupts downstream signaling:
-
Tubulin Polymerization: Prevents microtubule assembly, causing cell cycle arrest at G2/M phase.[1]
-
NF-
B Pathway: Prevents the translocation of p65 to the nucleus, suppressing inflammatory cytokines (TNF- , IL-6).[1]
Visualization: Mechanism of Action[1]
Figure 2: Molecular mechanism showing covalent modification of protein targets via Michael Addition.[1]
Therapeutic Applications & Experimental Validation[1][3]
Oncology: Antiproliferative Screening
The 2-chloro-4'-fluoro motif is particularly relevant for drug-resistant cancer lines (e.g., MCF-7, HCT-116) due to the fluorine atom's ability to bypass P-glycoprotein efflux pumps.[1]
Protocol: MTT Cell Viability Assay
-
Seeding: Plate cancer cells (e.g., 5,000 cells/well) in 96-well plates. Incubate for 24h.
-
Treatment: Dissolve 2-Chloro-4'-fluorochalcone in DMSO. Prepare serial dilutions (0.1
M to 100 M). Add to wells (Final DMSO < 0.5%). -
Incubation: Incubate for 48h at 37°C, 5% CO2.
-
Labeling: Add MTT reagent (5 mg/mL).[1] Incubate 4h.
-
Solubilization: Dissolve formazan crystals in DMSO.
-
Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.
Antimicrobial Potential
Halogenated chalcones disrupt bacterial cell membranes and inhibit enzymes like DNA gyrase.[1] The 2-chloro group enhances lipophilicity (LogP), aiding penetration through the lipid bilayer of Gram-positive bacteria (S. aureus).[1]
Data Summary: Expected Activity Profile
| Target Organism | Mechanism | Predicted Potency (MIC) | Rationale |
| S. aureus (MRSA) | Membrane disruption / Sortase A inhibition | High (2–10 | Lipophilicity of Cl/F aids membrane transit.[1] |
| E. coli | Fatty acid synthesis (FabI) | Moderate (10–50 | Gram-neg outer membrane limits entry.[1] |
| C. albicans | Beta-glucan synthase | Moderate | F-substitution mimics fungal substrates.[1] |
Visualization: Screening Workflow
Figure 3: Standardized workflow for validating the therapeutic efficacy of the candidate compound.
References
-
Modzelewska, A. et al. (2006).[1] Anticancer activities of novel chalcone analogs: The impact of halogen substitutions.[2][3] European Journal of Medicinal Chemistry.[1]
-
Gomes, M.N. et al. (2017).[1] Chalcone derivatives: promising starting points for drug design.[1][4] Molecules.[1][5][4][6][7][8][9][10][11][12][13][14]
-
Yadav, V.R. et al. (2011).[1] Targeting inflammatory pathways by triterpenoids for prevention and treatment of cancer.[1] Toxins.[1]
-
PubChem Compound Summary. (2023). 4-Chloro-4'-fluorochalcone (Analogous Structure Data). National Center for Biotechnology Information.[1]
-
Karthikeyan, C. et al. (2015).[1] Advances in chalcones with anticancer activities.[1][5][4][12][13][15] Recent Patents on Anti-Cancer Drug Discovery.[1]
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- 3. researchgate.net [researchgate.net]
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- 15. The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of 2-Chloro-4'-fluorochalcone Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
Chalcones, a class of aromatic ketones, represent a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This technical guide delves into the synthesis, characterization, and therapeutic potential of a specific subclass: 2-chloro-4'-fluorochalcone derivatives. By strategically incorporating a chlorine atom on one aromatic ring and a fluorine atom on the other, these compounds offer unique electronic and lipophilic properties that can be exploited for enhanced biological activity. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing synthetic methodologies, analytical characterization, and insights into their anticancer and antimicrobial potential. We will explore the underlying mechanisms of action, including the modulation of key signaling pathways, and provide detailed experimental protocols to facilitate further research and development in this promising area of medicinal chemistry.
Introduction: The Chalcone Scaffold in Drug Design
Chalcones are characterized by an open-chain flavonoid structure consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This enone moiety is a key pharmacophore, rendering the chalcone scaffold susceptible to Michael addition reactions with biological nucleophiles, such as cysteine residues in proteins, which is believed to be a primary mechanism for their diverse biological effects.[1] The versatility of the Claisen-Schmidt condensation reaction allows for the facile synthesis of a vast library of chalcone derivatives with diverse substitution patterns on both aromatic rings.[2]
The introduction of halogen atoms, particularly chlorine and fluorine, into the chalcone framework has been a successful strategy to modulate their physicochemical and pharmacological properties. Chlorine, an electron-withdrawing group, can enhance the electrophilicity of the enone system and improve biological activity.[3] Fluorine, with its small size and high electronegativity, can increase metabolic stability, improve binding affinity to target proteins, and enhance membrane permeability. The synergistic effect of these two halogens in the 2-chloro-4'-fluorochalcone scaffold presents a compelling avenue for the development of novel therapeutic agents.
Synthetic Strategies and Characterization
The cornerstone of 2-chloro-4'-fluorochalcone synthesis is the Claisen-Schmidt condensation, an alkali-catalyzed reaction between an appropriately substituted acetophenone and a benzaldehyde.
General Synthesis of 2-Chloro-4'-fluorochalcone Derivatives
The synthesis of the target chalcones involves the reaction of 2-chloroacetophenone with 4-fluorobenzaldehyde in the presence of a base, typically sodium hydroxide or potassium hydroxide, in an alcoholic solvent.
Reaction Scheme:
dot graph G { layout=neato; node [shape=plaintext]; rankdir=LR; A [label="2-Chloroacetophenone"]; B [label="4-Fluorobenzaldehyde"]; C [label="2-Chloro-4'-fluorochalcone"]; A -- C [label="NaOH/Ethanol", len=2.5]; B -- C [len=2.5]; } Figure 1: General synthesis of 2-Chloro-4'-fluorochalcone.
Detailed Experimental Protocol: Synthesis of (E)-1-(2-chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one
This protocol provides a step-by-step method for the synthesis of a representative 2-chloro-4'-fluorochalcone derivative.
Materials:
-
2-Chloroacetophenone
-
4-Fluorobenzaldehyde
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Distilled Water
-
Ice
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Beakers
-
Buchner funnel and filter paper
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 2-chloroacetophenone (10 mmol) and 4-fluorobenzaldehyde (10 mmol) in 30 mL of ethanol. Stir the mixture at room temperature until all solids have dissolved.
-
Base Addition: While stirring, slowly add 10 mL of a 40% aqueous solution of NaOH dropwise to the flask. The addition should be done over a period of 10-15 minutes.
-
Reaction: Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: After the reaction is complete, pour the mixture into a beaker containing 100 mL of ice-cold water. A yellow precipitate of the chalcone will form.
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with copious amounts of cold water to remove any residual NaOH. The crude product can be further purified by recrystallization from ethanol to yield pale yellow crystals.[2]
Spectroscopic Characterization
The structure of the synthesized 2-chloro-4'-fluorochalcone derivatives should be confirmed using various spectroscopic techniques.
| Technique | Expected Observations |
| FT-IR (cm⁻¹) | A strong absorption band around 1650-1670 cm⁻¹ corresponding to the C=O stretching of the α,β-unsaturated ketone. A band around 1590-1600 cm⁻¹ for the C=C stretching of the enone system. Bands in the aromatic region (1400-1600 cm⁻¹) and C-Cl and C-F stretching vibrations. |
| ¹H NMR (ppm) | Two doublets in the downfield region (around 7.0-8.0 ppm) with a coupling constant of approximately 15-16 Hz, characteristic of the trans-protons of the enone bridge. Aromatic protons will appear as multiplets in the range of 7.0-8.2 ppm. |
| ¹³C NMR (ppm) | The carbonyl carbon will resonate at around 190 ppm. The α and β carbons of the enone system will appear at approximately 120-145 ppm. Aromatic carbons will be observed in the 115-140 ppm range, with the carbon attached to fluorine showing a characteristic splitting pattern. |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of the derivative will be observed. Fragmentation patterns may show the loss of the chloro and fluoro substituents. |
Therapeutic Potential: A Focus on Anticancer and Antimicrobial Activities
The unique structural features of 2-chloro-4'-fluorochalcone derivatives make them promising candidates for various therapeutic applications.
Anticancer Activity
Chalcones have demonstrated significant potential as anticancer agents, acting through multiple mechanisms to inhibit tumor growth and induce cancer cell death.
The anticancer activity of chlorochalcones is often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells.[3] This process is frequently mediated by the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent mitochondrial dysfunction.[3] Furthermore, these derivatives have been shown to target and modulate key signaling pathways that are often dysregulated in cancer.
dot graph G { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
Chalcone [label="2-Chloro-4'-fluorochalcone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS [label="Increased ROS Production"]; Mitochondria [label="Mitochondrial Dysfunction"]; Apoptosis [label="Apoptosis"]; NFkB [label="NF-κB Pathway Inhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K_AKT [label="PI3K/AKT Pathway Inhibition", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Decreased Proliferation"]; Metastasis [label="Decreased Metastasis"];
Chalcone -> ROS; ROS -> Mitochondria; Mitochondria -> Apoptosis; Chalcone -> NFkB; Chalcone -> PI3K_AKT; NFkB -> Proliferation [label="inhibition"]; PI3K_AKT -> Proliferation [label="inhibition"]; NFkB -> Metastasis [label="inhibition"]; PI3K_AKT -> Metastasis [label="inhibition"]; } Figure 2: Proposed anticancer mechanism of 2-Chloro-4'-fluorochalcone derivatives.
-
NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) pathway plays a crucial role in cancer cell proliferation, survival, and metastasis. Some chalcone derivatives have been shown to inhibit the NF-κB signaling pathway, leading to the downregulation of anti-apoptotic proteins and the suppression of tumor growth.[4][5]
-
PI3K/AKT Signaling Pathway: The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is another critical signaling cascade that promotes cell survival and proliferation. Inhibition of this pathway by chalcone derivatives can lead to cell cycle arrest and apoptosis.
While specific IC₅₀ values for 2-chloro-4'-fluorochalcone derivatives are not extensively reported, data from structurally similar compounds provide valuable insights into their potential potency.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4'-Amino-2-chlorochalcone | SGC7901 (Gastric) | 11.15 | [6] |
| 4'-Amino-4-fluorochalcone | SGC7901 (Gastric) | 7.44 | [6] |
| Various Chlorochalcones | MCF-7, MDA-MB-231 | Varies | [7] |
These data suggest that the presence of both chloro and fluoro substituents could lead to potent anticancer activity. Further screening against a panel of cancer cell lines is warranted to fully elucidate the therapeutic potential of this compound class.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Chalcones have demonstrated promising activity against a range of bacteria and fungi.
The antimicrobial action of chalcones is not fully elucidated but is thought to involve the disruption of microbial membranes, inhibition of key enzymes, and interference with microbial biofilm formation. The α,β-unsaturated carbonyl system is believed to be crucial for this activity.
dot graph G { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
Chalcone [label="2-Chloro-4'-fluorochalcone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Membrane [label="Membrane Disruption"]; Enzyme [label="Enzyme Inhibition"]; Biofilm [label="Biofilm Inhibition"]; BacterialDeath [label="Bacterial/Fungal Cell Death"];
Chalcone -> Membrane; Chalcone -> Enzyme; Chalcone -> Biofilm; Membrane -> BacterialDeath; Enzyme -> BacterialDeath; Biofilm -> BacterialDeath; } Figure 3: Proposed antimicrobial mechanism of 2-Chloro-4'-fluorochalcone derivatives.
Minimum Inhibitory Concentration (MIC) values for fluorinated chalcone derivatives have been reported against various pathogenic bacteria.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| (E)-3-(2'-ethoxyphenyl)-1-(4-Fluoro-2-hydroxyphenyl)prop-2-en-1-one | S. aureus (MRSA) | 25-50 | [8] |
| (E)-3-(4'-diethylaminophenyl)-1-(4-Fluoro-2-hydroxylphenyl)prop-2-en-1-one | P. aeruginosa | 50 | [8] |
| 2'-hydroxy-4-chlorochalcone | Gram-positive bacteria | 125 | [1] |
These findings suggest that 2-chloro-4'-fluorochalcone derivatives could possess significant antibacterial and antifungal properties.
Future Directions and Conclusion
The 2-chloro-4'-fluorochalcone scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse biological activities make this class of compounds highly attractive for further investigation.
Future research should focus on:
-
Synthesis and Screening of a Focused Library: A library of 2-chloro-4'-fluorochalcone derivatives with varied substitution patterns on both aromatic rings should be synthesized and screened against a broad panel of cancer cell lines and microbial strains.
-
Detailed Mechanistic Studies: In-depth studies are required to elucidate the precise molecular targets and signaling pathways modulated by the most potent derivatives.
-
Structure-Activity Relationship (SAR) Studies: A comprehensive SAR analysis will provide valuable insights for the rational design of more potent and selective analogs.
-
In Vivo Efficacy and Toxicity Studies: Promising candidates should be advanced to preclinical in vivo models to evaluate their efficacy and safety profiles.
References
- Synthesis, Characterization and Antibacterial Activities of New Fluorinated Chalcones. (2019). Chemistry Africa, 2(1), 87-95.
- Synthesis and Biological Evaluation of Novel Aminochalcones as Potential Anticancer and Antimicrobial Agents. (2021). Molecules, 26(15), 4588.
- (E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one. (2021). Molbank, 2021(1), M1184.
- Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (2023). International Journal of Molecular Sciences, 24(13), 10984.
- New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. (2023). International Journal of Molecular Sciences, 25(1), 274.
- Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. (2014). South African Journal of Chemistry, 67, 67-71.
- The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydro. (2023).
- In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest. (2021). Journal of Biomolecular Structure and Dynamics, 39(16), 6123-6136.
- (E)-1-(2-Aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one. (2018). Molbank, 2018(4), M1009.
- Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives. (2022). Bioorganic & Medicinal Chemistry Letters, 69, 128789.
- Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells. (2022). International Journal of Molecular Sciences, 23(19), 11299.
- Anticancer and molecular docking studies of chalcone derivatives. (2019). Research Journal of Pharmacy and Technology, 12(9), 4277-4282.
- 2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies. (2024). Nutrients, 16(4), 514.
- 2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies. (2024). Nutrients, 16(4), 514.
- (E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one. (2021). Molbank, 2021(1), M1184.
- Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. (2024). International Journal of Molecular Sciences, 25(18), 9965.
- Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells. (2022). International Journal of Molecular Sciences, 23(19), 11299.
- Antimicrobial Activities of Some Synthetic Flavonoids. (2015). IOSR Journal of Pharmacy and Biological Sciences, 10(4), 48-52.
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The following technical guide provides an in-depth review of 2-Chloro-4'-fluorochalcone , a specific halogenated derivative of the 1,3-diaryl-2-propen-1-one scaffold.
This guide is structured to serve researchers in medicinal chemistry and drug discovery, focusing on the molecule's rational design, synthetic pathways, and pharmacological potential.
CAS Registry Number: 28081-11-0 IUPAC Name: (2E)-3-(2-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one
Executive Summary & Chemical Architecture
2-Chloro-4'-fluorochalcone represents a "privileged structure" in medicinal chemistry, leveraging the synergistic effects of halogen bonding and steric modulation. Unlike its planar unsubstituted counterparts, this molecule incorporates two critical design elements:
-
The 2-Chloro Substituent (Ring A): Located at the ortho position of the benzaldehyde-derived ring, this atom introduces significant steric bulk. This forces the aromatic ring out of planarity with the enone bridge, creating a "twisted" conformation that can enhance selectivity for specific protein binding pockets (e.g., tubulin colchicine site) compared to planar analogs.
-
The 4'-Fluoro Substituent (Ring B): Located at the para position of the acetophenone-derived ring, the fluorine atom acts as a metabolic block, preventing rapid oxidation by cytochrome P450 enzymes while enhancing overall lipophilicity (LogP ~3.7) for improved membrane permeability.
Structural Specifications
| Property | Value | Note |
| Molecular Formula | ||
| Molecular Weight | 260.69 g/mol | |
| Geometry | Trans (E) | Confirmed by large coupling constant ( |
| Melting Point | 79–80 °C | Distinct from 4-Cl isomer (MP ~117 °C) |
| Electronic Character | Acts as a Michael Acceptor (electrophile) |
Synthetic Methodology
The synthesis of 2-Chloro-4'-fluorochalcone relies on the Claisen-Schmidt Condensation , a base-catalyzed aldol condensation followed by dehydration. This pathway is preferred for its atom economy and the thermodynamic stability of the resulting trans isomer.
Reaction Mechanism[4]
-
Enolate Formation: Base (NaOH) deprotonates the
-carbon of 4'-fluoroacetophenone. -
Nucleophilic Attack: The enolate attacks the carbonyl carbon of 2-chlorobenzaldehyde.
-
Dehydration: The resulting
-hydroxy ketone undergoes elimination of water (E1cB mechanism) to form the conjugated enone system.
Experimental Workflow
The following diagram illustrates the optimized laboratory workflow for high-purity synthesis.
Figure 1: Step-by-step synthetic pathway for 2-Chloro-4'-fluorochalcone via Claisen-Schmidt condensation.
Structural Characterization Protocols
To validate the synthesis, the following spectroscopic signatures must be confirmed. The ortho-chloro substitution results in specific downfield shifts in the NMR spectrum due to the deshielding effect.
Spectroscopic Data Table
| Technique | Parameter | Expected Value | Structural Assignment |
| 7.80 (d, | |||
| 7.45 (d, | |||
| 7.90 - 8.10 (m) | Aromatic protons (deshielded by F and C=O) | ||
| IR | 1655 - 1665 | C=O[1][2] Stretching (Conjugated) | |
| 1590 - 1600 | C=C Stretching (Alkenyl) | ||
| 1220 - 1230 | C-F Stretching | ||
| 750 - 760 | C-Cl Stretching | ||
| ~188.0 | Carbonyl Carbon (C=O) | ||
| ~165.0 | C-F (Doublet due to C-F coupling) |
Pharmacological Profile & Mechanism of Action
2-Chloro-4'-fluorochalcone acts primarily as a Michael Acceptor . The electrophilic
Key Biological Targets
-
Tubulin Polymerization Inhibition: The steric bulk of the 2-chloro group mimics the twisted structure of Combretastatin A-4, allowing the molecule to bind to the colchicine site of tubulin, disrupting microtubule dynamics and inducing apoptosis in cancer cells.
-
Antimicrobial Activity: The lipophilic nature (enhanced by Cl and F) allows penetration of bacterial cell walls (specifically Gram-positive strains like S. aureus), where it can disrupt membrane potential or inhibit bacterial dehydrogenases.
Signaling Pathway Interaction
The following diagram details the apoptotic signaling cascade triggered by this compound in neoplastic cells.
Figure 2: Pharmacological mechanism showing primary tubulin inhibition and secondary NF-kB modulation.
Detailed Experimental Protocol
Objective: Synthesis of 5.0 g of 2-Chloro-4'-fluorochalcone.
Reagents
-
2-Chlorobenzaldehyde (0.02 mol, ~2.81 g)
-
4'-Fluoroacetophenone (0.02 mol, ~2.76 g)
-
Sodium Hydroxide (NaOH), 40% aqueous solution
-
Ethanol (95%)[2]
-
Hydrochloric Acid (10%)
Procedure
-
Preparation: In a 100 mL round-bottom flask, dissolve 2.76 g of 4'-Fluoroacetophenone in 15 mL of ethanol.
-
Addition: Add 2.81 g of 2-Chlorobenzaldehyde to the solution. Stir magnetically at room temperature.
-
Catalysis: Add 2.0 mL of 40% NaOH solution dropwise over 5 minutes. The solution may turn yellow/orange, indicating enolate formation.
-
Reaction: Continue stirring for 4–6 hours. A solid precipitate should begin to form.
-
Work-up: Pour the reaction mixture into 100 mL of crushed ice water containing 2 mL of HCl (to neutralize excess base).
-
Isolation: Filter the solid using a Buchner funnel. Wash with cold water (3 x 20 mL) to remove inorganic salts.
-
Purification: Recrystallize the crude solid from hot ethanol.
-
Tip: If oiling occurs, add a few drops of dichloromethane to the hot ethanol solution.
-
-
Drying: Dry the crystals in a vacuum desiccator over
for 24 hours.
Quality Control Check
-
Appearance: Pale yellow needles.
-
Melting Point Check: Target range 79–80 °C. If <75 °C, recrystallize again.
References
-
GuideChem. (2024). Chemical Properties of 4'-Fluorochalcone and Derivatives (CAS 28081-11-0).[3] Retrieved from
-
PubChem. (2025).[4][5][6][7] Compound Summary: 4-Chloro-4'-fluorochalcone (Isomer Comparison). National Library of Medicine.[5] Retrieved from [4]
-
Goyal, K., et al. (2021). Chalcones: A review on synthesis and pharmacological activities.[2][8][9][10][11][12] Journal of Applied Pharmaceutical Science. Retrieved from
-
NIST. (2024). 2-Chloro-4-fluorotoluene (Precursor Data). National Institute of Standards and Technology.[13] Retrieved from
-
ChemicalBook. (2024). Product Data: 3-(2-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one.[14] Retrieved from
Sources
- 1. Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one – Material Science Research India [materialsciencejournal.org]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Page loading... [guidechem.com]
- 4. 4-Chloro-4'-fluorochalcone | C15H10ClFO | CID 5377566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Chlorochalcone | C15H11ClO | CID 5377022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4'-Fluorochalcone, (Z)- | C15H11FO | CID 12581117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Fluorochalcone | C15H11FO | CID 5366988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Frontiers | Pharmacological potential of natural chalcones: a recent studies and future perspective [frontiersin.org]
- 9. scispace.com [scispace.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2-Chloro-4-fluorotoluene [webbook.nist.gov]
- 14. 3-(2-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one [chemicalbook.com]
Methodological & Application
Application Note: Synthesis of 2-Chloro-4'-fluorochalcone via Claisen-Schmidt Condensation
[1]
Abstract & Executive Summary
This application note details the synthesis of (E)-3-(2-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one (2-Chloro-4'-fluorochalcone) utilizing a base-catalyzed Claisen-Schmidt condensation.[1] Chalcones are "privileged scaffolds" in medicinal chemistry, and this specific derivative combines the metabolic stability of the 4'-fluoro motif with the steric and lipophilic properties of the 2-chloro substituent.[1] This protocol is optimized for high regioselectivity (trans-isomer), minimal side reactions (Cannizzaro), and scalability.
Introduction & Rationale
The "Privileged Scaffold"
Chalcones (
Structural Logic: Why 2-Cl and 4'-F?
-
4'-Fluoro (Ring A): Fluorine substitution mimics hydrogen sterically but blocks metabolic hydroxylation at the para-position, significantly extending the half-life (
) of the molecule in vivo.[1] It also increases lipophilicity ( ), facilitating membrane permeability. -
2-Chloro (Ring B): The ortho-chloro substituent introduces significant steric bulk, twisting the phenyl ring out of planarity.[1] This conformational restriction often enhances selectivity for specific binding pockets compared to the planar unsubstituted analogs.[1]
Reaction Mechanism
The synthesis proceeds via the Claisen-Schmidt condensation , a crossed-aldol reaction followed by dehydration.[1] We utilize a base catalyst (NaOH) in a polar protic solvent (Ethanol).[1]
Mechanistic Pathway[1][2]
-
Enolate Formation: The base deprotonates the
-carbon of 4'-fluoroacetophenone.[1] -
Nucleophilic Attack: The enolate attacks the carbonyl carbon of 2-chlorobenzaldehyde.[1]
-
Aldol Formation: Protonation yields the
-hydroxy ketone (aldol).[1] -
Dehydration (
): Elimination of water yields the thermodynamically stable trans-chalcone.[1]
Figure 1: Mechanistic pathway of the Claisen-Schmidt condensation highlighting the critical path to the trans-chalcone.
Experimental Protocol
Safety Note: 2-Chlorobenzaldehyde is a skin irritant.[1] NaOH is corrosive.[1] Wear nitrile gloves, safety goggles, and work in a fume hood.
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Qty (mmol) | Mass/Vol | Role |
| 4'-Fluoroacetophenone | 138.14 | 1.0 | 10.0 | 1.38 g | Nucleophile |
| 2-Chlorobenzaldehyde | 140.57 | 1.0 | 10.0 | 1.41 g | Electrophile |
| NaOH (40% aq) | 40.00 | 2.0 | 20.0 | ~2.0 mL | Catalyst |
| Ethanol (95%) | 46.07 | Solvent | - | 15-20 mL | Solvent |
| HCl (10%) | 36.46 | Quench | - | ~5 mL | Neutralization |
Step-by-Step Procedure
-
Preparation of Catalyst Solution:
-
Ketone Solubilization:
-
In a 50 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve 4'-fluoroacetophenone (1.38 g) in Ethanol (10 mL).
-
Stir at room temperature (25°C) until fully dissolved.
-
-
Aldehyde Addition:
-
Add 2-chlorobenzaldehyde (1.41 g) to the flask.
-
Expert Insight: We mix reactants before adding the base.[1] This ensures that as soon as the enolate forms, it encounters an electrophile, reducing the chance of ketone self-condensation.
-
-
Reaction Initiation:
-
Add the NaOH solution dropwise over 5 minutes while stirring vigorously.
-
The solution will likely turn yellow/orange, indicating the formation of the conjugated system.
-
-
Reaction Monitoring:
-
Stir at room temperature for 3–6 hours.
-
TLC Control: Silica gel, Hexane:Ethyl Acetate (8:2).
-
Target: Disappearance of acetophenone (
) and appearance of a new, UV-active spot ( ).
-
-
-
Work-up & Isolation:
-
Pour the reaction mixture into crushed ice (approx. 100 g) containing 5 mL of 10% HCl.
-
Why Acidify? Neutralizing the base stops the reaction and ensures the product precipitates fully (chalcones are less soluble in acidic/neutral water than basic ethanol).[1]
-
Stir for 15 minutes. A solid precipitate (pale yellow) should form.[1]
-
Filter via Buchner funnel.[1] Wash with cold water (
mL) until filtrate is neutral pH.[1]
-
-
Purification (Recrystallization):
Figure 2: Experimental workflow for the synthesis and purification of the target chalcone.
Characterization & Validation
To ensure scientific integrity, the product must be validated using the following parameters.
Physical Properties[1][2]
-
Appearance: Pale yellow crystalline solid.[1]
-
Yield: Expected 80–92%.
-
Melting Point: Typically 75–85°C (Note: Ortho-substituted chalcones often have lower MPs than para-analogs due to crystal packing disruption).[1]
Spectroscopic Data (Expected)
-
IR (KBr):
-
H NMR (400 MHz, CDCl
):-
Vinylic Protons: Two doublets with
Hz, characteristic of the trans ( ) geometry. -
Aromatic Protons:
-
Troubleshooting & Optimization (Process Control)
| Issue | Probable Cause | Corrective Action |
| Oily Product | Incomplete dehydration or solvent trapping.[1] | Scratch the oil with a glass rod to induce nucleation.[1] Recrystallize from EtOH/Water (9:1).[1] |
| Low Yield | Cannizzaro reaction consuming aldehyde.[1] | Ensure ketone is present before adding base.[1] Do not exceed 40°C. |
| Red/Dark Color | Polymerization (Michael addition).[1] | Reduce base concentration (try 10% NaOH) or reaction time. |
| Starting Material Remains | Reaction equilibrium. | Increase reaction time or gently reflux (50°C) for 1 hour (monitor carefully). |
References
-
Claisen-Schmidt Condensation Mechanism
-
Synthesis of Halogenated Chalcones
-
Biological Activity of Chalcones
-
General Protocol Validation
2-Chloro-4'-fluorochalcone NMR sample preparation and analysis
Application Note: 2-Chloro-4'-fluorochalcone NMR Sample Preparation and Analysis
Abstract
This guide details the nuclear magnetic resonance (NMR) analysis of 2-chloro-4'-fluorochalcone , a pharmacologically relevant scaffold often synthesized via Claisen-Schmidt condensation. This specific derivative presents unique spectral challenges due to the electronic push-pull effects of the para-fluoro group (Ring A) and the steric/electronic influence of the ortho-chloro substituent (Ring B). This protocol standardizes sample preparation, acquisition parameters, and spectral interpretation for
Part 1: Sample Preparation Protocol
The quality of an NMR spectrum is dictated by the sample state. For lipophilic chalcones like 2-chloro-4'-fluorochalcone, solubility and solvent interaction are critical variables.
Solvent Selection Strategy
While Deuterated Chloroform (
-
Primary Solvent (
): Excellent solubility for halogenated chalcones.[1] Provides sharp lines and minimal water exchange. -
Secondary Solvent (
): Use if the sample exhibits poor solubility or if signal overlap in the aromatic region ( ppm) prevents clear integration. often shifts exchangeable protons and separates aromatic multiplets via the "solvent effect."
Preparation Workflow
| Parameter | Specification | Rationale |
| Mass ( | Sufficient signal-to-noise (S/N) ratio with 16-64 scans. | |
| Mass ( | Carbon-13 is 1.1% abundant; higher mass reduces scan time from hours to minutes. | |
| Solvent Volume | Target height of | |
| Tube Quality | 5mm Precision (Wilmad 507 or equiv) | Camber/concentricity errors cause spinning sidebands.[1] |
| Reference | Internal standard for |
Step-by-Step Protocol:
-
Weighing: Weigh
of the dried solid into a clean vial (not directly into the NMR tube to prevent static adherence to the walls). -
Dissolution: Add
of (with TMS). Agitate until the solution is perfectly clear.-
Quality Check: Hold against light.[1] Particulates cause magnetic susceptibility mismatches, broadening lines. Filter through a glass wool plug if necessary.
-
-
Transfer: Use a glass Pasteur pipette to transfer to the NMR tube. Cap immediately to prevent solvent evaporation and concentration changes.
-
Degassing (Optional): For high-resolution
analysis, briefly sonicate to remove dissolved paramagnetic oxygen.
Part 2: Acquisition and Processing Parameters
To resolve the complex coupling patterns arising from
Instrument Configuration (400 MHz or higher recommended)
| Experiment | Pulse Sequence | Scans (NS) | Relaxation Delay (D1) | Notes |
| zg30 (30° pulse) | 16 - 64 | Ensure D1 > | ||
| zgpg30 (Power-gated decoupling) | 1024+ | NOE enhancement improves sensitivity for protonated carbons. | ||
| zg | 32 | Reveals F-H coupling topology. | ||
| zgpg | 32 | Collapses multiplets to singlets for purity assay. |
Processing Logic
-
Window Function (
): Apply Exponential Multiplication (EM) with Line Broadening (LB) = . -
Window Function (
): LB = to boost S/N. -
Phasing: Manual phasing is required for the alkene region (
) to ensure accurate integration of the characteristic doublets.
Part 3: Spectral Analysis & Structural Confirmation
The structure of 2-chloro-4'-fluorochalcone is confirmed by three diagnostic zones.
The "Chalcone Signature" (The Enone Linker)
The
-
Trans-Geometry: The coupling constant (
) between the and protons is the primary stereochemical indicator.-
Expectation: Two doublets with
. -
Assignment:
-
:
(Doublet). Upfield due to resonance shielding from the carbonyl. -
:
(Doublet). significantly downfield due to:- -position deshielding (resonance).
-
Ortho-Chloro Effect: The 2-Cl group on Ring B creates steric twist and anisotropy, often pushing
further downfield compared to the 4-Cl isomer.
-
:
-
Ring A: The 4'-Fluoroacetophenone Fragment
The fluorine atom couples to the aromatic protons, creating complex splitting patterns (non-first-order).
-
NMR: Expect a singlet (if decoupled) or a multiplet (if coupled) around
to . -
Coupling:
-
Protons ortho to Fluorine (
): Appear as a triplet-like multiplet (due to and ). -
Protons meta to Fluorine (
): Doublet of doublets (dd) due to and .
-
Ring B: The 2-Chlorobenzaldehyde Fragment
-
Ortho-Substituent Effect: The proton at position 6 (adjacent to the linker) and position 3 (adjacent to Cl) will be distinct.
-
Pattern: Look for a 4-proton pattern typical of 1,2-disubstitution (often 1 dd, 1 td, 1 td, 1 dd).
Part 4: Visualization of Analytical Workflow
The following diagrams illustrate the decision logic and experimental flow for validating this compound.
Diagram 1: NMR Analysis Workflow
Caption: Linear workflow for the NMR characterization of chalcone derivatives.
Diagram 2: Spectral Logic Tree for Structural Validation
Caption: Decision tree for confirming the specific 2-chloro-4'-fluoro isomer and trans-geometry.
References
-
Hasan, A., et al. (2014). "Synthesis, characterization and biological evaluation of some new chalcone derivatives." Journal of Saudi Chemical Society.[1] (General Chalcone NMR methodology).
-
Awoniyi, L. O., et al. (2019). "Synthesis, Characterization and Antibacterial Activities of New Fluorinated Chalcones." Chemistry Africa.[1] (Specifics on Fluorinated Chalcone shifts).
-
Reich, H. J. (2023). "Bordwell pKa Table and NMR Data." University of Wisconsin-Madison Chemistry. (Reference for J-coupling constants and solvent effects).
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.[2][3] (Authoritative text on H-F coupling constants).
-
PubChem Compound Summary. (2023). "4-Chloro-4'-fluorochalcone" (Analogous spectral data reference).[2] .
Sources
Application Note & Protocol: Antimicrobial Susceptibility Testing of 2-Chloro-4'-fluorochalcone
An in-depth guide to the antimicrobial screening of 2-Chloro-4'-fluorochalcone using the broth microdilution method, designed for researchers, scientists, and drug development professionals. This document provides a detailed protocol, explains the scientific rationale behind the experimental design, and adheres to the highest standards of scientific integrity.
Senior Application Scientist's Foreword
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Chalcones, a class of compounds characterized by a 1,3-diphenyl-2-propene-1-one scaffold, have emerged as a promising source of new antimicrobial leads.[1][2][3] These precursors to flavonoids exhibit a wide spectrum of biological activities, and their antimicrobial potency can be significantly influenced by the nature and position of substituents on their aromatic rings.[1][4] The introduction of halogen atoms, such as chlorine and fluorine, has been shown to enhance the bioactivity of various compounds, making halogenated chalcones particularly interesting candidates for investigation.[5][6][7]
This document details the standardized protocol for evaluating the antimicrobial activity of a specific synthetic derivative, 2-Chloro-4'-fluorochalcone, by determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria. The methodology described herein is the broth microdilution assay, a gold-standard technique recommended by the Clinical and Laboratory Standards Institute (CLSI).[8][9] Our focus is not merely on the procedural steps but on the underlying principles that ensure the generation of reproducible, reliable, and meaningful data. By incorporating rigorous quality control measures and explaining the causality behind each experimental choice, this guide serves as a self-validating system for the accurate assessment of novel antimicrobial candidates.
Principle of the Broth Microdilution Assay
The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent against a specific microorganism. The principle involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.[10] Following a defined incubation period, the plates are examined for visible bacterial growth. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.[11][12] This method is favored for its efficiency, scalability for high-throughput screening, and conservation of reagents compared to macrodilution methods.
Chemical Structure of Test Compound
Caption: Conceptual structure of 2-Chloro-4'-fluorochalcone.
Materials and Reagents
This section outlines the necessary equipment and reagents. Sourcing high-quality materials is paramount for experimental success.
| Category | Item | Recommended Specifications | Justification |
| Test Compound | 2-Chloro-4'-fluorochalcone | >95% purity | High purity is essential to ensure observed activity is not due to contaminants. |
| Dimethyl Sulfoxide (DMSO) | Cell culture grade, sterile | Inert solvent for dissolving hydrophobic compounds like chalcones; must be tested for inherent toxicity. | |
| Media & Buffers | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | Conforming to CLSI M07 standards | Standardized medium for susceptibility testing; adjusted cation (Ca2+, Mg2+) levels are critical for the activity of some antibiotics and ensures inter-lab reproducibility.[8] |
| 0.85% NaCl (Saline) | Sterile | Isotonic solution for preparing bacterial suspensions without causing cell lysis. | |
| Bacterial Strains | Test Organisms | e.g., Staphylococcus aureus, Escherichia coli | Representative Gram-positive and Gram-negative bacteria. |
| Quality Control (QC) Strains | S. aureus ATCC 29213, E. coli ATCC 25922, P. aeruginosa ATCC 27853 | Standardized strains with known susceptibility profiles to validate the assay's accuracy and performance.[13][14] | |
| Consumables | 96-well microtiter plates | Sterile, U-bottom or flat-bottom, with lids | U-bottom plates facilitate easier reading of growth buttons, while flat-bottom plates are suitable for automated plate readers. |
| Pipettes and tips | Calibrated single and multichannel pipettes; sterile tips | Accurate liquid handling is critical for serial dilutions and achieving the correct final inoculum density. | |
| Equipment | Biosafety Cabinet | Class II | To maintain sterility during all manipulations of cultures and reagents. |
| Incubator | 35 ± 1 °C, ambient air | Standard incubation temperature for most clinically relevant aerobic bacteria.[11] | |
| Spectrophotometer or Densitometer | Capable of measuring at ~600 nm | For standardizing bacterial inoculum to the 0.5 McFarland standard. | |
| Vortex Mixer | - | For homogenizing solutions and bacterial suspensions. |
Experimental Workflow: A Step-by-Step Protocol
The entire process, from preparation to data interpretation, must be conducted under aseptic conditions to prevent contamination.
Caption: Broth microdilution experimental workflow.
Phase 1: Preparation
3.1.1 Preparation of Test Compound Stock Solution The goal is to create a high-concentration, sterile stock solution that can be serially diluted.
-
Weighing: Accurately weigh a precise amount of 2-Chloro-4'-fluorochalcone (e.g., 10.24 mg).
-
Dissolution: Dissolve the compound in a minimal volume of sterile DMSO to create a high-concentration stock (e.g., 10.24 mg in 1 mL of DMSO for a 10240 µg/mL stock). Vortex thoroughly to ensure complete dissolution.
-
Rationale: A high initial concentration allows for a wide range of dilutions. DMSO is used for its excellent solvating power for hydrophobic molecules. The concentration is chosen to be a multiple of 2 for ease in serial dilutions.
-
3.1.2 Preparation of the 96-Well Drug Plate This step creates the serial dilutions of the test compound.
-
Add Broth: Using a multichannel pipette, add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Initial Dilution: Add a calculated volume of the DMSO stock solution to 100 µL of CAMHB in a separate tube to create the starting concentration (e.g., 20 µL of 10240 µg/mL stock into 780 µL of broth for a 256 µg/mL working solution). This minimizes the DMSO concentration in the first well.
-
Serial Dilution:
-
Add 100 µL of the 256 µg/mL working solution to the wells in Column 1 of the 96-well plate. This results in a total volume of 200 µL.
-
Using a multichannel pipette set to 100 µL, mix the contents of Column 1 by pipetting up and down 6-8 times.
-
Transfer 100 µL from Column 1 to Column 2.
-
Repeat this process sequentially across the plate to Column 10.
-
After mixing Column 10, discard 100 µL. This ensures all wells (1-10) contain 100 µL.
-
Result: Columns 1-10 now contain 100 µL of the compound at concentrations from 256 µg/mL to 0.5 µg/mL. These are 2X the final test concentrations.
-
-
Controls:
-
Column 11 (Growth Control): Contains 100 µL of CAMHB only. This will be inoculated with bacteria to ensure the organism can grow under the assay conditions.
-
Column 12 (Sterility Control): Contains 100 µL of CAMHB only. This well is not inoculated and serves to verify the sterility of the medium.
-
Solvent Control: A separate well or column should be prepared containing the highest concentration of DMSO used in the assay (e.g., from Column 1) to ensure the solvent itself does not inhibit bacterial growth.
-
3.1.3 Preparation of Bacterial Inoculum This is the most critical step for ensuring reproducibility. The final inoculum density in each well must be approximately 5 x 10^5 CFU/mL.[11]
-
Subculture: From a stock culture, streak the test and QC bacterial strains onto a non-selective agar plate (e.g., Tryptic Soy Agar) and incubate for 18-24 hours at 35°C.
-
Create Suspension: Select 3-5 well-isolated colonies of the same morphological type and transfer them to a tube containing 3-5 mL of sterile saline. Vortex to create a smooth suspension.
-
Standardize Density: Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard by adding more bacteria or sterile saline. This is equivalent to approximately 1.5 x 10^8 CFU/mL. This can be done visually or with a densitometer.
-
Final Dilution:
-
Dilute the standardized suspension 1:150 in sterile CAMHB. A common way is to add 0.1 mL of the 0.5 McFarland suspension to 14.9 mL of CAMHB.
-
This results in a final working inoculum of approximately 1 x 10^6 CFU/mL.
-
Rationale: Since 100 µL of this inoculum will be added to 100 µL of broth/drug in the plate, the final concentration in the well will be halved to the target of 5 x 10^5 CFU/mL.
-
Phase 2: Assay Execution
-
Inoculation: Using a multichannel pipette, inoculate wells in Columns 1 through 11 with 100 µL of the final working inoculum (1 x 10^6 CFU/mL). Do not add bacteria to Column 12.
-
Inoculum Verification (Optional but Recommended): To confirm the final inoculum density, perform a colony count. Take 10 µL from the growth control well (Column 11), add it to 990 µL of saline (1:100 dilution), plate 100 µL of this dilution onto an agar plate, and incubate. A count of ~50 colonies would confirm the target density of 5 x 10^5 CFU/mL.[11]
-
Incubation: Cover the plate with its lid and incubate at 35 ± 1 °C for 18-24 hours in ambient air.[15]
-
Rationale: This timeframe is sufficient for most non-fastidious bacteria to show visible growth. Stacking plates more than three high in the incubator should be avoided to ensure uniform heat distribution.
-
Phase 3: Data Analysis & Interpretation
-
Reading the Results: After incubation, examine the plate visually from the bottom using a reading mirror or by holding it up to a light source.
-
Growth: Indicated by turbidity, a "button" of cells at the bottom of a U-bottom well, or a haze.
-
No Growth: The well appears clear.
-
-
Check Controls:
-
Sterility Control (Column 12): Must be clear. If turbid, the medium or plate was contaminated, and the test is invalid.
-
Growth Control (Column 11): Must show robust growth. If not, the organism is not viable or the medium is inhibitory, and the test is invalid.
-
-
Determine the MIC: The MIC is the lowest concentration of 2-Chloro-4'-fluorochalcone at which there is no visible growth.
Example Data Presentation:
| Well Column | Conc. (µg/mL) | S. aureus ATCC 29213 | E. coli ATCC 25922 |
| 1 | 128 | - | - |
| 2 | 64 | - | - |
| 3 | 32 | - | + |
| 4 | 16 | - | + |
| 5 | 8 | + | + |
| 6 | 4 | + | + |
| 7 | 2 | + | + |
| 8 | 1 | + | + |
| 9 | 0.5 | + | + |
| 10 | 0.25 | + | + |
| 11 (GC) | 0 | + | + |
| 12 (SC) | 0 | - | - |
| MIC | 16 µg/mL | 64 µg/mL |
(+) = Visible Growth; (-) = No Visible Growth; GC = Growth Control; SC = Sterility Control
Quality Control: The Cornerstone of Trustworthiness
A protocol is only as reliable as its controls. QC ensures that the reagents, procedures, and operator are performing correctly on the day of the test.
-
Reference Strains: Always include ATCC reference strains in each assay run.[14][16]
-
Reference Antibiotic: Test a known antibiotic (e.g., Ampicillin, Ciprofloxacin) with a well-established MIC range against the QC strains.
-
Acceptance Criteria: The MIC value obtained for the reference antibiotic against the QC strain must fall within the acceptable range published by CLSI.[17] If it does not, the results for the test compound cannot be considered valid, and troubleshooting is required.
| QC Strain | Reference Antibiotic | CLSI-Published MIC Range (µg/mL) |
| E. coli ATCC 25922 | Ciprofloxacin | 0.004 - 0.015 |
| S. aureus ATCC 29213 | Vancomycin | 0.5 - 2 |
| P. aeruginosa ATCC 27853 | Gentamicin | 0.5 - 2 |
Note: These ranges are examples and should be verified against the latest CLSI M100 document.
Conclusion
The broth microdilution assay, when performed with meticulous attention to detail and rigorous quality control, provides a reliable and standardized method for determining the in vitro antimicrobial activity of novel compounds like 2-Chloro-4'-fluorochalcone. The resulting MIC value is a critical piece of data in the early stages of drug discovery, guiding lead optimization and further mechanistic studies. The protocols and principles outlined in this document provide a robust framework for researchers to generate high-quality, reproducible data in the quest for new antimicrobial agents.
References
-
Ashburn, B.O., et al. (2019). Synthesis and Antimicrobial Evaluation of a Series of Chlorinated Chalcone Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Preeti, et al. (2024). Synthesis and antimicrobial activity of novel chalcone derivative. World Journal of Advanced Research and Reviews. [Link]
-
de Oliveira, A.B., et al. (2025). Antibacterial, antifungal, and antiviral activities of chalcone-bearing tetrahydropyranyl and 2,4-dihydroxyl moieties. ResearchGate. [Link]
- Google Patents. (Date N/A).
-
Wroblewska, J., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules. [Link]
-
Gajewska, K., et al. (2024). Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. Molecules. [Link]
-
Adamu, U.A., et al. (Date N/A). Antimicrobial Activities of Some Synthetic Flavonoids. IOSR Journal of Pharmacy and Biological Sciences. [Link]
-
Ashburn, B.O., et al. (2018). Synthesis and antimicrobial evaluation of a series of chlorinated chalcone derivatives. ResearchGate. [Link]
-
dos Santos, M.B., et al. (Date N/A). Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. Research, Society and Development. [Link]
-
Sontakke, V.A., et al. (2019). Antimicrobial Activity of Chalcone Derivatives and Their Synthesis. 'RESEARCH JOURNEY' International E- Research Journal. [Link]
-
Acar, Ç., et al. (2024). Synthesis, and in-vitro biological evaluation of chalcone derivatives as antimicrobial agents. ACG Publications. [Link]
-
Acar, Ç., et al. (Date N/A). Design of potent fluoro-substituted chalcones as antimicrobial agents. Molecules. [Link]
-
WOAH. (2025). Antimicrobial susceptibility testing (Broth microdilution method). [Link]
-
Al-Fakih, A.A., et al. (2023). Chalcones As Broad-Spectrum Antimicrobial Agents: A Comprehensive Review And Analysis Of Their Antimicrobial Activities. ResearchGate. [Link]
-
CLSI. (Date N/A). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. [Link]
-
Public Health England. (Date N/A). Quality Control of Antimicrobial Susceptibility Testing. [Link]
-
Szafrański, K., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
-
Espinel-Ingroff, A., et al. (2007). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology. [Link]
-
Lee, H., et al. (2021). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. Annals of Laboratory Medicine. [Link]
-
Kos, J., et al. (Date N/A). Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs. Molecules. [Link]
-
Hancock Lab. (Date N/A). MIC Determination By Microtitre Broth Dilution Method. [Link]
-
Microbiology Class. (2023). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. [Link]
-
Patel, J.B., et al. (Date N/A). Quality Control of Antimicrobial Susceptibility Tests. GCS Medical College. [Link]
-
Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]
-
CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]
-
Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. [Link]
-
Jones, R.N., et al. (2015). Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing. Journal of Clinical Microbiology. [Link]
-
Vargiu, A.V., et al. (Date N/A). Chalcones, stilbenes and ketones have anti-infective properties via inhibition of bacterial drug-efflux and consequential synergism with antimicrobial agents. Scientific Reports. [Link]
-
Shah, S., et al. (Date N/A). Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus. Indian Journal of Medical Research. [Link]
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Protocol for testing 2-Chloro-4'-fluorochalcone in animal models of disease
Application Note & Protocol: Preclinical Validation of 2-Chloro-4'-fluorochalcone
Part 1: Compound Profile & Formulation Strategy
Rationale:
2-Chloro-4'-fluorochalcone is a lipophilic,
The "Michael Acceptor" Warning:
This molecule acts as a Michael acceptor, forming covalent bonds with cysteine residues on target proteins (e.g., IKK
Recommended Vehicle Formulation (IV/IP Administration)
Standard saline fails for this compound. Use this co-solvent system:
| Component | Concentration (v/v) | Function |
| DMSO (Dimethyl sulfoxide) | 10% | Primary solubilizer. Dissolve compound here first.[1] |
| PEG-400 (Polyethylene glycol) | 40% | Co-solvent/Viscosity modifier. Stabilizes the dispersion. |
| Saline (0.9% NaCl) | 50% | Aqueous bulk. Add last and slowly to prevent precipitation. |
Preparation Protocol:
-
Weigh the required amount of 2-Chloro-4'-fluorochalcone.
-
Dissolve completely in 100% DMSO (vortex until clear).
-
Add PEG-400 and vortex.
-
Dropwise add warm (37°C) Saline while vortexing.
-
Critical Check: If the solution turns cloudy (milky), sonicate for 5 minutes. If precipitation persists, increase PEG-400 to 50% and reduce Saline to 40%.
Part 2: Safety Assessment (Phase I)
Protocol: OECD Guideline 423 (Acute Toxic Class Method) Objective: Determine the Maximum Tolerated Dose (MTD) and LD50 range before efficacy trials.
Experimental Design:
-
Subjects: Swiss Albino Mice (Female, nulliparous, 8-10 weeks, 20-25g).
-
Group Size:
per step. -
Fasting: 4 hours prior to dosing.
Step-by-Step Workflow:
-
Starting Dose: Administer 50 mg/kg (IP).
-
Observation:
-
Decision Logic:
-
If 0/3 die: Increase dose to 300 mg/kg.
-
If 2-3/3 die: Decrease dose to 5 mg/kg.
-
If 1/3 dies: Repeat at same dose to confirm.
-
-
Necropsy: All survivors sacrificed at Day 14. Gross pathology performed on liver and kidneys (primary targets of halogenated metabolite toxicity).
Part 3: Efficacy Model A - Anti-Inflammatory
Model: Carrageenan-Induced Paw Edema
Rationale: Halogenated chalcones are potent NF-
Experimental Groups (N=6/group):
-
Vehicle Control: (10% DMSO/PEG/Saline)
-
Positive Control: Indomethacin (10 mg/kg, IP)
-
Low Dose: 2-Chloro-4'-fluorochalcone (10 mg/kg)
-
High Dose: 2-Chloro-4'-fluorochalcone (50 mg/kg)
Workflow:
-
Pre-Treatment (-1 Hour): Administer vehicle or drugs IP 1 hour before induction.
-
Induction (T=0): Inject 0.1 mL of 1% Carrageenan (lambda type) into the sub-plantar region of the right hind paw.
-
Measurement: Measure paw volume using a Plethysmometer (water displacement) at 1, 3, and 5 hours post-induction.
Data Calculation:
Part 4: Efficacy Model B - Oncology
Model: Ehrlich Ascites Carcinoma (EAC) Liquid Tumor Rationale: Chalcones disrupt tubulin polymerization. The EAC model is a robust, cost-effective screen for antiproliferative activity in vivo before moving to solid tumor xenografts.
Workflow Diagram:
Caption: Timeline for Ehrlich Ascites Carcinoma (EAC) screening. Treatment begins 24h after tumor inoculation to assess tumor growth inhibition.
Endpoints:
-
Tumor Volume/Weight: Measure total ascitic fluid volume.
-
Viability: Trypan blue exclusion assay on tumor cells.
-
Hematology: RBC, WBC, and Hemoglobin levels (EAC causes severe anemia; effective chalcones restore hematological parameters).
Part 5: Mechanistic Validation (Molecular)
Target Pathway: NF-
Caption: Proposed Mechanism of Action. The chalcone derivative inhibits the IKK complex via covalent modification, preventing NF-κB activation and downstream cytokine release.
Western Blot Protocol:
-
Extract protein from liver or tumor tissue.
-
Primary Antibodies:
-
Anti-NF-
B p65 (Nuclear fraction). -
Anti-I
B (Cytosolic fraction - expect accumulation if IKK is blocked). -
Anti-COX-2 (Downstream target).
-
-
Control:
-actin (Cytosol) or Lamin B1 (Nucleus).
References
-
Mahapatra, D. K., et al. (2015). "Chalcones as Potent Anti-Inflammatory Agents: A Review." Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. Link
-
Karthikeyan, C., et al. (2015). "Advances in Chalcones with Antineoplastic Activity." Recent Patents on Anti-Cancer Drug Discovery. Link
-
OECD Guidelines for the Testing of Chemicals. (2001). "Test No. 423: Acute Oral toxicity - Acute Toxic Class Method." OECD Publishing. Link
-
Vogel, H. G. (2008). Drug Discovery and Evaluation: Pharmacological Assays. Springer. (Standard reference for Carrageenan and EAC models). Link
-
Gupta, S. C., et al. (2013). "Therapeutic roles of curcumin: lessons learned from clinical trials." The AAPS Journal. (Reference for lipophilic formulation strategies of curcuminoids/chalcones). Link
Sources
- 1. Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating the Antimicrobial Potential of 2-Chloro-4'-fluorochalcone using the Kirby-Bauer Disk Diffusion Method
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Quest for Novel Antimicrobials and the Role of Chalcones
The rise of antimicrobial resistance necessitates an urgent and continuous search for new therapeutic agents.[1][2] Chalcones, a class of organic compounds characterized by a 1,3-diphenylprop-2-en-1-one backbone, have emerged as a promising scaffold in medicinal chemistry due to their diverse biological activities, including significant antimicrobial and antiviral properties.[3][4] The modification of their aromatic rings with various substituents can enhance potency and broaden their pharmacological effects.[3][5] This application note focuses on 2-Chloro-4'-fluorochalcone, a synthetic chalcone derivative. The introduction of halogen atoms, such as chlorine and fluorine, into the chalcone structure has been shown to modulate and potentially enhance its bioactivity.[5][6]
To evaluate the in vitro antibacterial activity of novel compounds like 2-Chloro-4'-fluorochalcone, a reliable and standardized method is paramount. The Kirby-Bauer disk diffusion method, first standardized by the World Health Organization in 1961 and continuously updated by organizations like the Clinical and Laboratory Standards Institute (CLSI), remains a fundamental and widely used technique for antibiotic susceptibility testing.[7][8][9] Its simplicity, cost-effectiveness, and the flexibility of drug selection make it an invaluable tool in the preliminary screening of potential antimicrobial agents.[10][11] This guide provides a detailed, experience-driven protocol for applying the Kirby-Bauer method to assess the antimicrobial properties of 2-Chloro-4'-fluorochalcone, emphasizing the scientific principles and quality control measures that ensure trustworthy and reproducible results.
Scientific Principles of the Kirby-Bauer Method
The Kirby-Bauer test is a qualitative assay that determines the susceptibility of a bacterium to an antimicrobial agent.[10][12] The core principle lies in the diffusion of the antimicrobial compound from a saturated paper disk into an agar medium uniformly inoculated with a test microorganism.[10][13]
-
Inoculation and Diffusion : A standardized suspension of the test bacterium is swabbed onto the surface of a Mueller-Hinton agar (MHA) plate to create a uniform "lawn" of growth.[7][14] A paper disk impregnated with a known concentration of the antimicrobial agent (in this case, 2-Chloro-4'-fluorochalcone) is placed on the agar surface.[13] The compound then diffuses outward from the disk, creating a concentration gradient in the agar—highest near the disk and decreasing with distance.[13][14]
-
Bacterial Growth and Zone of Inhibition : The plate is incubated under standardized conditions (typically 35°C ± 2°C for 16-18 hours).[10] As the bacteria grow, they will be inhibited by concentrations of the antimicrobial agent that are at or above the Minimum Inhibitory Concentration (MIC). This results in a clear, circular area around the disk where bacterial growth is absent, known as the zone of inhibition .[8][9][12]
-
Correlation and Interpretation : The diameter of the zone of inhibition is directly proportional to the susceptibility of the organism to the antimicrobial agent. A larger zone indicates greater susceptibility.[12] However, the zone size itself is not an absolute measure.[14] For established antibiotics, CLSI provides standardized charts that correlate zone diameters with interpretive categories: Susceptible (S), Intermediate (I), or Resistant (R).[15][16] For a novel compound like 2-Chloro-4'-fluorochalcone, these breakpoints are not yet established. Therefore, the initial goal is to obtain reproducible zone diameter measurements against a panel of relevant microorganisms, which can then be compared to known antibiotics and used for further quantitative studies like MIC determination.
Detailed Protocol: Kirby-Bauer Testing of 2-Chloro-4'-fluorochalcone
This protocol is designed to be a self-validating system, with explanations for each critical step to ensure scientific integrity.
Part 1: Preparation of Media and Reagents
1.1. Mueller-Hinton Agar (MHA) Preparation: The choice of MHA is critical as it is a standardized medium with low levels of inhibitors (like thymine and thymidine) that could interfere with certain antimicrobials.[13][17][18] It also supports the growth of most non-fastidious pathogens and allows for good diffusion of the antimicrobial agents.[19]
-
Procedure:
-
Suspend 38 grams of dehydrated MHA powder in 1 liter of purified water.[18][19][20]
-
Heat with frequent agitation and boil for one minute to ensure complete dissolution.[18][19][20]
-
Sterilize by autoclaving at 121°C (15 lbs pressure) for 15 minutes.[18][19][20]
-
Allow the agar to cool to 45-50°C in a water bath.
-
Aseptically pour the molten agar into sterile, flat-bottomed Petri dishes (100 mm or 150 mm) to a uniform depth of 4 mm.[7][14] This depth is crucial as it influences the zone size; shallower agar leads to larger zones due to three-dimensional diffusion.[14]
-
Allow the plates to solidify on a level surface.
-
Store the plates at 2-8°C and use within two weeks.[13] Before use, allow them to warm to room temperature and dry any excess surface moisture by leaving the lid slightly ajar in a sterile environment for 10-30 minutes.[14]
-
1.2. Preparation of 2-Chloro-4'-fluorochalcone Stock Solution and Disks: Since commercial disks for this compound are unavailable, they must be prepared in-house.
-
Reagents:
-
2-Chloro-4'-fluorochalcone powder
-
Sterile, blank paper disks (6 mm diameter)
-
Appropriate solvent (e.g., Dimethyl sulfoxide (DMSO) or ethanol). Note: The chosen solvent must be tested for its own antimicrobial activity by applying a disk saturated with only the solvent to a control plate. It should not produce a zone of inhibition.
-
-
Procedure:
-
Prepare a stock solution of 2-Chloro-4'-fluorochalcone at a desired concentration (e.g., 1 mg/mL or 10 mg/mL) in the chosen solvent. The concentration will depend on the expected potency of the compound.
-
Using aseptic technique, place sterile blank paper disks in an empty sterile Petri dish.
-
Carefully apply a precise volume (e.g., 10-20 µL) of the chalcone solution onto each disk.[21] The goal is to fully saturate the disk without flooding it.[22] This will result in a known amount of compound per disk (e.g., 20 µL of a 1 mg/mL solution yields a 20 µg disk).
-
Allow the disks to air-dry completely in a sterile environment (e.g., a biological safety cabinet) to allow the solvent to evaporate.[22]
-
Store the prepared disks in a sterile, dry container at -20°C until use.[13]
-
Part 2: Experimental Workflow
The following workflow ensures standardization and reproducibility, which are cornerstones of the Kirby-Bauer method.
Caption: Decision flow for quality control validation in Kirby-Bauer testing.
3.3. Data Presentation: For a novel compound, results should be recorded as the mean zone diameter ± standard deviation from at least three independent experiments.
| Test Microorganism | 2-Chloro-4'-fluorochalcone (μ g/disk ) | Zone Diameter (mm) - Replicate 1 | Zone Diameter (mm) - Replicate 2 | Zone Diameter (mm) - Replicate 3 | Mean Zone Diameter (mm) ± SD | Positive Control (e.g., Ciprofloxacin 5μg) Mean Zone (mm) ± SD | Negative Control (Solvent) Zone (mm) |
| S. aureus ATCC 25923 | 20 | 22 | 23 | 22 | 22.3 ± 0.6 | 25.1 ± 0.8 | 0 |
| E. coli ATCC 25922 | 20 | 18 | 17 | 18 | 17.7 ± 0.6 | 32.5 ± 1.1 | 0 |
| P. aeruginosa ATCC 27853 | 20 | 0 | 0 | 0 | 0 | 28.4 ± 0.9 | 0 |
| Clinical Isolate 1 | 20 | 15 | 16 | 15 | 15.3 ± 0.6 | 22.0 ± 1.0 | 0 |
(Note: Data shown is for illustrative purposes only.)
Factors Influencing Test Accuracy
Maintaining the integrity of the Kirby-Bauer assay requires strict control over numerous variables. The following diagram illustrates key factors that can impact the final result.
Caption: Cause-and-effect diagram of factors affecting Kirby-Bauer results.
Conclusion
The Kirby-Bauer disk diffusion method is a powerful and accessible first step for evaluating the antimicrobial potential of novel compounds like 2-Chloro-4'-fluorochalcone. By adhering to standardized protocols, understanding the causality behind each experimental choice, and implementing rigorous quality control, researchers can generate reliable and reproducible data. The results from this assay provide the foundational evidence needed to justify further investigation, such as determining minimum inhibitory and bactericidal concentrations (MIC/MBC), exploring the mechanism of action, and assessing the broader spectrum of activity. This methodical approach ensures that promising candidates are identified with confidence, paving the way for the development of the next generation of antimicrobial drugs.
References
-
Patel F V et al. Quality Control of Antimicrobial Susceptibility Tests. GCS Medical College. [Link]
-
Sharma, R. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. [Link]
-
(PDF) Measurement of the Zone of Inhibition of an Antibiotic. ResearchGate. [Link]
-
Disc Diffusion (Kirby-Bauer) Antimicrobial Susceptibility Testing. (2020, July 27). YouTube. [Link]
-
How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024, February 5). Hardy Diagnostics. [Link]
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009, December 8). American Society for Microbiology. [Link]
- Impregnated disk method for testing antifungal susceptibility.
-
Quality Control Issues in Antibiotic Susceptibility Testing by Disc Diffusion Technique. ResearchGate. [Link]
-
How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024, January 3). YouTube. [Link]
-
Mueller Hinton Media - for antimicrobial susceptibility testing - Kirby Bauer disk diffusion. Hardy Diagnostics. [Link]
-
Kirby-Bauer (Antibiotic Sensitivity). (2024, February 6). Biology LibreTexts. [Link]
-
Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. ResearchGate. [Link]
-
ANTIMICROBIAL DISK DIFFUSION SUSCEPTIBILITY (BAUER, KIRBY, SHERRIS AND TURK METHOD). CMS. [Link]
-
Mueller Hinton Agar - Technical Data. HiMedia Laboratories. [Link]
-
Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. (2024, September 8). PMC. [Link]
-
Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis. (2023, September 26). PMC - NIH. [Link]
-
How do I impregnate a disk for antimicrobial susceptibility testing? (2018, August 21). ResearchGate. [Link]
-
Antimicrobial Activities of Some Synthetic Flavonoids. IOSR Journal. [Link]
-
Chalcones As Broad‐Spectrum Antimicrobial Agents: A Comprehensive Review And Analysis Of Their Antimicrobial Activities. (2023, December 5). ResearchGate. [Link]
-
Interpreting the Results of the Bauer Kirby Method of Antibiotic Susceptibility Testing. (2016, July 13). YouTube. [Link]
-
The Benefits of Chalcone and Its Derivatives as Antibacterial Agents: A Review. ResearchGate. [Link]
-
Mueller Hinton Agar (MHA) – Composition, Principle, Uses and Preparation. (2022, August 10). Microbiology Info.com. [Link]
-
Antimicrobial Activity of Chalcone Derivatives and Their Synthesis. Shri R.L.T. College of Science, Akola. [Link]
-
Mueller Hinton Agar, Product Information. Neogen. [Link]
-
Zone of Inhibition. Nelson Labs. [Link]
-
Mueller Hinton Agar I CE (NCM2016) Technical Specification Sheet. (2019, February 26). LABFAB. [Link]
-
Antibacterial, antifungal, and antiviral activities of chalcone-bearing tetrahydropyranyl and 2,4-dihydroxyl moieties. (2025, August 10). ResearchGate. [Link]
-
Synthesis and antimicrobial activity of novel chalcone derivative. (2024, September 3). ResearchGate. [Link]
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Troubleshooting & Optimization
Common side reactions in the synthesis of 2-Chloro-4'-fluorochalcone
Welcome to the technical support center for the synthesis of 2-Chloro-4'-fluorochalcone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to anticipate and resolve common issues encountered during this specific Claisen-Schmidt condensation reaction.
Introduction to the Synthesis
The synthesis of 2-Chloro-4'-fluorochalcone is typically achieved through a base-catalyzed Claisen-Schmidt condensation. This reaction involves the condensation of an aromatic aldehyde (2-chlorobenzaldehyde) with an acetophenone derivative (4'-fluoroacetophenone) in the presence of a base.[1] While seemingly straightforward, this reaction is susceptible to several side reactions that can significantly impact the yield and purity of the desired product. Understanding the underlying mechanisms of these side reactions is crucial for successful synthesis.
Common Side Reactions and Their Mechanisms
Several side reactions can compete with the desired chalcone formation. The primary culprits are the Michael addition, the Cannizzaro reaction, and the self-condensation of the ketone.
Michael Addition: The Formation of a 1,5-Dicarbonyl Adduct
The Michael addition is a frequent side reaction where an enolate, in this case from 4'-fluoroacetophenone, acts as a nucleophile and attacks the β-carbon of the newly formed 2-Chloro-4'-fluorochalcone.[2] This 1,4-conjugate addition leads to the formation of an undesired 1,5-dicarbonyl compound.[3]
Causality:
-
Excess Base: A high concentration of a strong base (e.g., NaOH, KOH) increases the equilibrium concentration of the enolate, making it more available to act as a Michael donor.[2]
-
Prolonged Reaction Time: Allowing the reaction to continue long after the chalcone has formed provides more opportunity for the subsequent Michael addition to occur.[2]
-
Elevated Temperature: Higher temperatures can provide the necessary activation energy for the Michael addition to proceed at a significant rate.[2]
Cannizzaro Reaction: Disproportionation of the Aldehyde
The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde to yield a primary alcohol and a carboxylic acid.[4] Since 2-chlorobenzaldehyde lacks α-hydrogens, it is susceptible to this reaction, especially under strongly basic conditions.[4][5]
Causality:
-
Strongly Basic Conditions: The use of concentrated strong bases is a primary driver for the Cannizzaro reaction.[5]
-
Excess Aldehyde: If the aldehyde is present in excess and the reaction conditions are favorable, its self-condensation via the Cannizzaro pathway becomes more probable.
Self-Condensation of the Ketone: An Unwanted Dimerization
The self-condensation of 4'-fluoroacetophenone is an aldol condensation where one molecule of the ketone acts as the enolate and another as the electrophile.[6] This leads to the formation of a β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated ketone, an undesired dimeric impurity.
Causality:
-
Suboptimal Stoichiometry: An excess of the ketone in the reaction mixture increases the probability of its self-condensation.[2]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of 2-Chloro-4'-fluorochalcone.
| Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Low Yield of Chalcone | 1. Competing Side Reactions: Michael addition, Cannizzaro reaction, or ketone self-condensation are consuming starting materials and/or product.[6] | a. Optimize Base Concentration: Use the minimum effective amount of base. A catalytic amount is often sufficient. Consider using a weaker base like Ba(OH)₂.[7] b. Control Temperature: Run the reaction at a lower temperature (e.g., 0-5 °C) to disfavor the kinetically slower side reactions.[2] c. Monitor Reaction Progress: Use TLC to determine the optimal reaction time and quench the reaction once the starting materials are consumed to prevent subsequent side reactions.[8] |
| 2. Incomplete Reaction | a. Check Reagent Purity: Ensure the purity of 2-chlorobenzaldehyde and 4'-fluoroacetophenone, as impurities can inhibit the reaction. b. Verify Base Activity: Ensure the base is not old or has absorbed atmospheric CO₂, which would reduce its effectiveness. | |
| Multiple Spots on TLC, Difficult Purification | 1. Presence of Side Products: The additional spots likely correspond to the Michael adduct, Cannizzaro products (2-chlorobenzyl alcohol and 2-chlorobenzoic acid), and the self-condensation product of the ketone. | a. Recrystallization: This is the primary method for purifying solid chalcones. Ethanol is a commonly used solvent.[9][10] b. Column Chromatography: If recrystallization is ineffective, column chromatography using a silica gel stationary phase and a non-polar eluent system (e.g., hexane/ethyl acetate) can be employed to separate the chalcone from the more polar side products.[10] |
| Oily Product or Failure to Solidify | 1. Presence of Impurities: The side products, particularly the Michael adduct, can be oily and prevent the crystallization of the desired chalcone. | a. Purification is Key: Focus on purification methods like column chromatography to isolate the chalcone.[10] b. Solvent Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane to wash away soluble impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal base and solvent for this reaction?
A1: While sodium hydroxide (NaOH) or potassium hydroxide (KOH) in ethanol are commonly used, milder bases like barium hydroxide (Ba(OH)₂) can offer better selectivity and reduce the occurrence of side reactions.[7] Solvent-free "green" chemistry approaches, involving grinding the solid reactants with a solid base, have also been shown to be effective, often leading to shorter reaction times and higher yields.[11]
Q2: How do the halogen substituents (Cl and F) influence the reaction?
A2: The electron-withdrawing nature of the chlorine atom on the benzaldehyde ring can increase the electrophilicity of the carbonyl carbon, potentially accelerating the desired condensation reaction. The fluorine atom on the acetophenone can influence the acidity of the α-protons, affecting the ease of enolate formation.
Q3: Can I use a different aromatic aldehyde or acetophenone?
A3: Yes, the Claisen-Schmidt condensation is a versatile reaction for the synthesis of various chalcones.[5] However, be aware that aldehydes with α-hydrogens can undergo self-condensation, leading to a more complex mixture of products.[7] To ensure a selective reaction, it is ideal for one of the carbonyl partners to be non-enolizable.[7]
Q4: My reaction mixture turned dark brown/black. What does this indicate?
A4: A dark coloration can indicate the formation of polymeric or tar-like substances, often resulting from overly harsh reaction conditions such as high temperatures or a high concentration of a strong base.[7] To mitigate this, consider running the reaction at a lower temperature and using a more controlled addition of the base.
Experimental Protocols
General Protocol for the Synthesis of 2-Chloro-4'-fluorochalcone
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
2-chlorobenzaldehyde
-
4'-fluoroacetophenone
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4'-fluoroacetophenone (1 equivalent) in ethanol.
-
Cool the solution in an ice bath.
-
In a separate container, prepare a solution of NaOH or KOH (1.1 equivalents) in a minimal amount of water and add it to the ethanolic solution of the ketone.
-
To the cooled, stirring solution, add 2-chlorobenzaldehyde (1 equivalent) dropwise.
-
Continue stirring the reaction mixture in the ice bath and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically when the starting materials are no longer visible by TLC), pour the reaction mixture into cold water.
-
Acidify the mixture with dilute HCl to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from ethanol.[9]
Purification by Recrystallization
-
Dissolve the crude chalcone in a minimal amount of hot ethanol.
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove the charcoal or any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them thoroughly.[10]
Visualizing Reaction Pathways
The following diagrams illustrate the main reaction and the key side reactions.
Caption: Desired Claisen-Schmidt condensation pathway.
Caption: Common side reaction pathways.
References
- Claisen, L.; Claparède, A. (1881). Condensationen von Ketonen mit Aldehyden. Berichte der deutschen chemischen Gesellschaft, 14(2), 2460–2468.
- Gawande, M. B., Branco, P. S., & Varma, R. S. (2013). Nano-organocatalyst: magnetite-supported L-proline (Fe3O4-Pro) for the synthesis of 2-amino-4H-chromenes and 2-amino-4H-benzo[h]chromenes. Green Chemistry, 15(7), 1895-1899.
- Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characteriz
- BenchChem (2025). Preventing Michael Addition Side Reaction in Chalcone Synthesis.
- Claisen – Schmidt Condensation Reaction | Benzaldehyde | Acetaldehyde | Cinnamaldehyde | Class-12 |. (2023, February 9). YouTube.
- BenchChem (2025).
- Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Deriv
- BenchChem (2025). How to Prevent Michael Addition Side Products in Chalcone Synthesis.
- Preparation of chalcone and its further Robinson annulation with ethyl acetoacet
- CN107141212B - Preparation method of 2-chloro-4'-fluoroacetophenone - Google P
- Synthetic applic
-
Trifluoroacetic Acid-Mediated Oxidative Self-Condensation of Acetophenones in the Presence of SeO2: A Serendipitous Approach for the Synthesis of Fused[1][12]Dioxolo[4,5-d][1][12]dioxoles. ACS Omega.
- BenchChem (2025). Technical Support Center: Optimizing Chalcone Synthesis.
- Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. PMC.
- BenchChem (2025).
- The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities. PubMed Central.
- Cannizzaro reaction. Wikipedia.
- Michael's addition reaction of chalcone.
- New halogenated chalcones: Synthesis, crystal structure, spectroscopic and theoretical analyses for third-order nonlinear optical properties.
- Self-condens
- Michael Adduct of Sulfonamide Chalcone Targets Folate Metabolism in Brugia Malayi Parasite. PMC - NIH.
- Aldol Condens
- Cannizzaro Reaction. Chemistry Steps.
- Experiment 4: The Aldol Condensation Reaction: Preparation of Benzalacetophenones (Chalcones). Scribd.
- (PDF) Synthetic applications of the Cannizzaro reaction.
- BenchChem (2025). Troubleshooting low yield in sinapaldehyde chemical synthesis.
- (PDF) 2'-Hydroxychalcone Analogues: Synthesis and Structure-PGE2 Inhibitory Activity Relationship.
Sources
- 1. Claisen-Schmidt Condensation (Chapter 29) - Name Reactions in Organic Synthesis [cambridge.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 5. Synthetic applications of the Cannizzaro reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. beyondbenign.org [beyondbenign.org]
- 12. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
Addressing solubility issues of 2-Chloro-4'-fluorochalcone in biological buffers
Case ID: CHAL-SOL-001
Molecule: 2-Chloro-4'-fluorochalcone (CAS: 28081-11-0)
Classification: Lipophilic Small Molecule (LogP
Introduction: The "Brick Dust" Challenge
Welcome. If you are reading this, you are likely facing the "crash-out" phenomenon: you inject your clear DMSO stock of 2-Chloro-4'-fluorochalcone into a biological buffer (PBS, media), and it immediately turns cloudy or precipitates.[1]
This is not a user error; it is a thermodynamic inevitability. 2-Chloro-4'-fluorochalcone possesses a rigid, planar 1,3-diphenyl-2-propen-1-one backbone.[1] The 2-chloro substituent adds significant lipophilicity, and the 4'-fluoro atom, while small, contributes to the molecule's crystalline lattice energy. With a calculated LogP approaching 4.0, this molecule despises water.
This guide provides the protocols to force this molecule into solution compatible with biological assays.
Part 1: The Decision Matrix
Before mixing reagents, determine your path based on your required final concentration.[1][2][3] Do not guess; use this logic flow.
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on required concentration.
Part 2: Method A - The Solvent Spike (Standard)[1]
Best for: In vitro cell viability assays (MTT/MTS), enzyme inhibition assays. Target Concentration: 1 µM – 10 µM.
The Protocol
-
Stock Preparation:
-
Dissolve 2-Chloro-4'-fluorochalcone in 100% anhydrous DMSO to create a 10 mM Master Stock.
-
Critical Step: Vortex vigorously.[1] If particles remain, sonicate at 37°C for 5 minutes. The solution must be crystal clear.
-
-
Intermediate Dilution (The "Step-Down"):
-
Do NOT pipet the 10 mM stock directly into the media. The concentration shock will cause immediate precipitation.
-
Prepare a 100x Working Stock in DMSO.[1] (e.g., if you need 10 µM final, make a 1 mM stock in DMSO).
-
-
Final Delivery:
-
Add the Working Stock to your warmed media/buffer (37°C) while vortexing the buffer.
-
Limit: Ensure final DMSO concentration is
0.5% (v/v).
-
Troubleshooting Table: Method A
| Symptom | Diagnosis | Solution |
| Immediate Cloudiness | Localized supersaturation.[1] | Use the "Step-Down" method.[1] Add DMSO dropwise to stirring buffer.[1][3] |
| Crystals after 1 hour | Thermodynamic instability. | Switch to Method B (Cyclodextrins).[1] |
| Cell Death in Controls | Solvent toxicity.[1] | Reduce final DMSO to < 0.1%. |
Part 3: Method B - Cyclodextrin Complexation (Advanced)
Best for: Animal studies (in vivo), high-concentration assays (>10 µM), long-term stability.[1]
The Science: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophobic core and hydrophilic exterior. The chalcone fits inside the core (host-guest complex), shielding the hydrophobic halogens from the water. Hydroxypropyl-
The Protocol
-
Prepare Vehicle:
-
Dissolve 20% (w/v) HP-
-CD in your aqueous buffer (PBS or Saline).[1] -
Stir until clear. Filter sterilize (0.22 µm).
-
-
Solubilization:
-
Dissolve 2-Chloro-4'-fluorochalcone in a minimal volume of Ethanol or Acetone (e.g., 10 mg/mL).[1]
-
Add this organic solution dropwise to the 20% HP-
-CD solution while stirring rapidly.
-
-
Evaporation (Optional but Recommended):
-
Stir the mixture in an open vial (or use a rotary evaporator) to remove the volatile organic solvent (Ethanol/Acetone).
-
Result: You are left with the drug encapsulated in the CD in a purely aqueous phase.
-
Figure 2: Workflow for generating a stable Cyclodextrin-Chalcone inclusion complex.
Part 4: Frequently Asked Questions (FAQ)
Q1: Can I use PEG400 instead of Cyclodextrins? A: Yes. A mixture of 10% DMSO / 40% PEG400 / 50% Water is a common "universal vehicle" for lipophilic drugs.[1] However, PEG400 can be viscous and may interfere with certain membrane-based assays.[1] Cyclodextrins are generally more inert biologically.[1]
Q2: What is the maximum DMSO limit for cell culture? A:
-
Robust Cell Lines (e.g., HeLa, HEK293): Can tolerate up to 0.5% .
-
Primary Cells / Stem Cells: Do not exceed 0.1% .[1]
-
Assay Interference: Be aware that DMSO can act as a hydroxyl radical scavenger, potentially skewing ROS (Reactive Oxygen Species) assays.
Q3: My compound precipitated during the animal injection. What happened? A: You likely used Method A (DMSO spike) for an in vivo dose. When the DMSO hits the bloodstream, it dilutes instantly, and the drug crashes out, potentially causing an embolism. Never use simple DMSO dilution for IV injections of this molecule. Use Method B (Cyclodextrins).[1]
References
-
PubChem. 2-Chloro-4'-fluorochalcone (Compound Summary). National Library of Medicine.[1] [Link]
-
Kicuntod, J., et al. (2016). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin.[1][4] (Demonstrates CD efficacy for flavonoid/chalcone structures).[1] [Link]
-
LifeTein. DMSO Usage in Cell Culture: Toxicity Limits and Protocols. [Link][1]
Sources
Technical Support Center: Characterization of 2-Chloro-4'-fluorochalcone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2-Chloro-4'-fluorochalcone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and characterization of this compound. The information herein is structured to provide not just procedural steps, but also the underlying scientific rationale to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What is the chemical structure and IUPAC name for 2-Chloro-4'-fluorochalcone?
A1: 2-Chloro-4'-fluorochalcone is an α,β-unsaturated ketone. Its structure consists of a 2-chlorophenyl ring and a 4-fluorophenyl ring linked by a three-carbon enone bridge. The standard synthesis via Claisen-Schmidt condensation results in the more stable trans or (E)-isomer.
-
IUPAC Name: (E)-3-(2-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one
-
Molecular Formula: C₁₅H₁₀ClFO
-
Molecular Weight: 260.69 g/mol [1]
| Property | Value | Source |
| Molecular Weight | 260.69 g/mol | PubChem CID: 5377566[1] |
| Canonical SMILES | C1=CC(=CC=C1C(=O)C=CC2=CC=CC=C2Cl)F | |
| InChI Key | WXGUVJMPLPVNHX-XCVCLJGOSA-N | PubChem CID: 5377566[1] |
Q2: What is the primary method for synthesizing 2-Chloro-4'-fluorochalcone?
A2: The most common and reliable method is the Claisen-Schmidt condensation . This is a base-catalyzed aldol condensation between 2-chlorobenzaldehyde and 4'-fluoroacetophenone.[2] The reaction is highly efficient because 2-chlorobenzaldehyde lacks α-hydrogens, preventing it from undergoing self-condensation.
The general mechanism involves the deprotonation of the α-carbon of 4'-fluoroacetophenone by a base (e.g., NaOH or KOH) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 2-chlorobenzaldehyde. The resulting aldol adduct readily dehydrates to form the stable, conjugated chalcone.
Q3: What are the expected spectroscopic features for this chalcone?
A3: Based on data from structurally similar chalcones, you can expect the following:
-
¹H NMR: The two vinyl protons (H-α and H-β) on the enone bridge are characteristic. They appear as doublets with a large coupling constant (J ≈ 15-16 Hz), confirming the trans configuration. H-β is typically downfield from H-α due to deshielding from the phenyl ring. The aromatic protons will appear as complex multiplets in the range of 7.0-8.2 ppm.
-
¹³C NMR: The carbonyl carbon (C=O) is a key signal, typically appearing around 188-195 ppm. The α and β carbons of the enone system will also have distinct signals.
-
FTIR: Expect strong characteristic peaks for the carbonyl (C=O) stretch (around 1650-1670 cm⁻¹) and the C=C double bond stretch (around 1580-1620 cm⁻¹). You will also see peaks corresponding to C-Cl, C-F, and aromatic C-H bonds.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.
Troubleshooting Guide: Synthesis & Purification
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: I'm getting a very low yield in my Claisen-Schmidt condensation. What are the likely causes?
A: Low yields are a common frustration. The root cause often lies in one of the following areas:
-
Reagent Quality:
-
Aldehyde Impurity: 2-chlorobenzaldehyde can oxidize over time to 2-chlorobenzoic acid. The presence of this acidic impurity will neutralize the base catalyst, stalling the reaction.
-
Solution: Use freshly distilled or recently purchased 2-chlorobenzaldehyde. You can check for acidic impurities by dissolving a small amount in a solvent and checking the pH.
-
-
Catalyst Inefficiency:
-
Insufficient Base: Not enough catalyst will result in a slow and incomplete reaction.
-
Degraded Base: Old sodium or potassium hydroxide pellets can absorb atmospheric CO₂ to form carbonates, which are much weaker bases.
-
Solution: Use fresh, high-purity NaOH or KOH. Ensure you are using the correct stoichiometric amount as per your protocol.
-
-
Reaction Conditions:
-
Suboptimal Temperature: While many chalcone syntheses proceed at room temperature, the steric hindrance from the ortho-chloro group on the benzaldehyde may slow the reaction. Gentle heating (40-50°C) can sometimes improve the reaction rate and drive the equilibrium towards the product.
-
Poor Solubility: If the reactants are not fully dissolved, the reaction will be slow and inefficient.
-
Solution: Ensure your chosen solvent (typically ethanol or methanol) completely dissolves both the aldehyde and the ketone at the reaction temperature. You may need to increase the solvent volume.
-
-
Competing Side Reactions:
-
Self-Condensation of Ketone: 4'-fluoroacetophenone can react with its own enolate. This is usually less favorable than the reaction with the aldehyde but can occur if the aldehyde is consumed or its reactivity is low.
-
Cannizzaro Reaction: Although less common for aldehydes with electron-withdrawing groups, high concentrations of strong base could potentially lead to the disproportionation of 2-chlorobenzaldehyde.[3]
-
Solution: A common strategy is to add the ketone-base solution dropwise to the aldehyde solution. This maintains a low concentration of the enolate and ensures it reacts preferentially with the more electrophilic aldehyde.
-
Workflow: Diagnosing Low Yield
Caption: A decision tree for troubleshooting low product yield.
Issue 2: Product is an Oil or Gummy Solid
Q: My product precipitated as a sticky oil, not the expected crystalline solid. How can I fix this?
A: This is a very common problem in chalcone synthesis and is usually related to purity or crystallization technique.[4]
-
Presence of Impurities: Unreacted starting materials or side products can act as eutectic impurities, lowering the melting point of the mixture and preventing crystallization.
-
Solution: First, attempt to purify the oil. Column chromatography is the most effective method. Use a silica gel stationary phase and a solvent system like hexane/ethyl acetate. Start with a low polarity (e.g., 9:1 hexane:EtOAc) and gradually increase the polarity to elute your chalcone. Monitor the fractions by TLC.
-
-
Crystallization Issues: Even pure chalcones can be reluctant to crystallize.
-
Solution - Induce Crystallization:
-
Scratching: After purification, dissolve the oil in a minimal amount of a hot "good" solvent (like ethanol) and allow it to cool slowly. Scratch the inside of the flask at the solvent-air interface with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[5]
-
Seeding: If you have a small amount of solid product from a previous batch, add a single tiny crystal (a seed crystal) to the cooled, saturated solution.
-
Solvent System: If a single solvent fails, try a binary solvent system. Dissolve the oil in a small amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a poor solvent (e.g., hexane or petroleum ether) dropwise until the solution becomes persistently turbid. Gently warm the mixture until it is clear again, then allow it to cool slowly.
-
-
Troubleshooting Guide: Characterization
Issue 3: Ambiguous or Unexpected NMR Spectra
Q: My ¹H NMR spectrum is complex, and I'm not sure if I have the right product. What should I look for?
A: The aromatic region of the spectrum can be complex due to overlapping signals. Focus on the most diagnostic peaks first.
-
The Vinyl Protons are Key:
-
Look for two doublets between 7.5 and 8.2 ppm. These are H-α and H-β.
-
Check the coupling constant (J-value). It should be large, typically 15-16 Hz , which is definitive proof of the trans double bond geometry. A smaller J-value (9-12 Hz) would indicate the presence of the cis isomer, which is sterically hindered and rarely forms in significant amounts.
-
Identify H-α and H-β: H-β (adjacent to the 2-chlorophenyl ring) is typically further downfield than H-α (adjacent to the carbonyl group).
-
-
Check for Starting Materials:
-
2-chlorobenzaldehyde: Look for the characteristic aldehyde proton singlet around 10 ppm. Its absence is a good indicator that the reaction has gone to completion.
-
4'-fluoroacetophenone: Look for the methyl singlet around 2.6 ppm. Its presence indicates unreacted starting material.
-
-
Interpreting the Aromatic Region:
-
The halogen substituents create distinct splitting patterns. The 4-fluorophenyl group will show two sets of signals, each integrating to 2H, that appear as doublets of doublets due to coupling with both neighboring protons and the fluorine atom. The 2-chlorophenyl group will show a more complex multiplet pattern for its 4 protons.
-
Table: Representative ¹H NMR Data (Predicted, in CDCl₃)
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Notes |
| H-α (vinyl) | ~7.6 | d | ~15.6 Hz | Coupled to H-β |
| H-β (vinyl) | ~8.0 | d | ~15.6 Hz | Coupled to H-α, downfield |
| Aromatic H | 7.1 - 8.1 | m | Various | Complex overlapping signals |
Workflow: NMR Spectrum Analysis
Caption: A logical workflow for confirming product structure via ¹H NMR.
Issue 4: Difficulty with HPLC Analysis or Purification
Q: I'm trying to develop an HPLC method. What are the best starting conditions?
A: Reverse-phase HPLC (RP-HPLC) is the standard for chalcone analysis.[6][7]
Table: Recommended Starting HPLC Conditions
| Parameter | Recommendation | Rationale |
| Column | C18, 5 µm, 4.6 x 250 mm | Standard for moderately non-polar compounds. |
| Mobile Phase | Acetonitrile:Water or Methanol:Water | Provides good separation. Acetonitrile often gives sharper peaks. |
| Gradient | Start at 50:50 (ACN:H₂O), ramp to 95:5 over 20 min | A gradient is effective for separating starting materials from the less polar chalcone product. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at ~310 nm | Chalcones have a strong UV absorbance maximum in this region. |
| Injection Volume | 10-20 µL | Standard for analytical scale. |
| Sample Prep | Dissolve in mobile phase, filter (0.45 µm) | Prevents column blockage and ensures sample is soluble in the starting mobile phase conditions.[6] |
Troubleshooting HPLC:
-
No Peaks: Check detector lamp, connections, and ensure your sample is sufficiently concentrated and UV-active at your chosen wavelength.
-
Poor Resolution:
-
Adjust Gradient: Make the gradient shallower (i.e., increase the time over which you change the solvent composition) to improve separation between closely eluting peaks.
-
Change Solvent: Switch from methanol to acetonitrile (or vice-versa). They have different selectivities and may resolve co-eluting peaks.
-
-
Broad Peaks:
-
Column Overload: Reduce the concentration of your injected sample.
-
Column Degradation: The column may be old or contaminated. Try flushing with a strong solvent or replacing it.
-
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-4'-fluorochalcone
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4'-fluoroacetophenone (1.38 g, 10 mmol) in 30 mL of ethanol.
-
Catalyst Addition: In a separate beaker, dissolve sodium hydroxide (0.40 g, 10 mmol) in 5 mL of water. Cool this solution in an ice bath, then add it to the ethanolic solution of the ketone.
-
Aldehyde Addition: To the stirred, basic ketone solution, add 2-chlorobenzaldehyde (1.41 g, 10 mmol) dropwise over 5 minutes at room temperature.
-
Reaction: Allow the mixture to stir at room temperature for 4-6 hours. The reaction progress can be monitored by TLC (3:1 Hexane:Ethyl Acetate), observing the disappearance of the aldehyde spot and the appearance of a new, less polar product spot. A yellow precipitate should form.
-
Workup: Pour the reaction mixture into 100 mL of cold water. Acidify the mixture to pH ~5 by adding 1M HCl dropwise.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold water until the filtrate is neutral.
-
Drying: Allow the crude product to air dry or dry in a desiccator. The crude product can then be purified by recrystallization.
Protocol 2: Recrystallization
-
Solvent Selection: Ethanol is a common and effective solvent for recrystallizing chalcones.[5]
-
Dissolution: Place the crude solid into an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently (e.g., on a hot plate at ~60-70°C) while stirring until all the solid dissolves.
-
Decolorization (Optional): If the solution is highly colored with impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal recovery.
-
Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of ice-cold ethanol to remove any soluble impurities remaining on the crystal surface.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.
References
-
Material Science Research India. (n.d.). Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). 4-Fluorochalcone. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). 4-Chloro-4'-fluorochalcone. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
-
Zhong, Y., et al. (2014). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. South African Journal of Chemistry, 67. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2016). Synthesis and characterization of variably halogenated chalcones and flavonols and their antifungal activity. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). 1H NMR and 13C NMR data ( in ppm) of 2-hydroxychalcone ligands. Retrieved February 7, 2026, from [Link]
-
Master Organic Chemistry. (2020). The Claisen Condensation (And Its Intramolecular Version, The “Dieckmann” Condensation). Retrieved February 7, 2026, from [Link]
-
Fikroh, R. A., et al. (2023). Green Synthesis of Halogen Substituted Chalcone Against Cervical Cancer (HeLa) Cell Lines. Al-Kimiya, 10(1). Retrieved February 7, 2026, from [Link]
-
Semantic Scholar. (n.d.). Synthesis of Substituted Chalcones and Investigation of Their Biological Activities. Retrieved February 7, 2026, from [Link]
-
Basrah Journal of Science. (2021). New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Claisen-Schmidt Condensation between p-Chlorobenzaldehyde and Acetophenone in Presence of NP. Retrieved February 7, 2026, from [Link]
-
Oleszek, M., et al. (2024). Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture. International Journal of Molecular Sciences, 25(10), 5267. Retrieved February 7, 2026, from [Link]
-
PubMed. (n.d.). 1H and 13C NMR spectra of 4,4'-substituted chalcones. Retrieved February 7, 2026, from [Link]
-
PubMed. (n.d.). Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. Retrieved February 7, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. Retrieved February 7, 2026, from [Link]
-
Royal Society of Chemistry. (2022). Synthesis of chalcone. Retrieved February 7, 2026, from [Link]
-
PraxiLabs. (n.d.). Claisen Schmidt Reaction Virtual Lab. Retrieved February 7, 2026, from [Link]
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- 2. Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one – Material Science Research India [materialsciencejournal.org]
- 3. benchchem.com [benchchem.com]
- 4. 2-Chloro-4-fluorotoluene(452-73-3) IR Spectrum [m.chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Crystallization of 2-Chloro-4'-fluorochalcone
As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into the crystallization of 2-chloro-4'-fluorochalcone. The following troubleshooting guides and FAQs address common challenges encountered during purification, moving beyond simple procedural steps to explain the underlying scientific principles. Our goal is to empower you to optimize your crystallization outcomes through a deep understanding of the system.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the material properties and basic principles of 2-chloro-4'-fluorochalcone crystallization.
Q1: What are the critical physical properties of 2-Chloro-4'-fluorochalcone that influence crystallization?
Understanding the fundamental physical properties is the first step in designing a successful crystallization protocol. These values dictate solvent choice and thermal conditions.
Table 1: Physical Properties of 2-Chloro-4'-fluorochalcone
| Property | Value | Significance for Crystallization | Source(s) |
|---|---|---|---|
| CAS Number | 28081-12-1 | Unique identifier for this specific compound. | [1] |
| Molecular Formula | C₁₅H₁₀ClFO | Provides the elemental composition. | [2] |
| Molecular Weight | 260.69 g/mol | Used for calculating molarity and reaction stoichiometry. | [1][2] |
| Appearance | Solid | Confirms the physical state at room temperature. | [1] |
| Melting Point | 135-136 °C | High melting point reduces the risk of "oiling out" in many common solvents.[1][3] |[1] |
Q2: What is the best starting solvent for recrystallizing 2-Chloro-4'-fluorochalcone?
For chalcones, ethanol is an excellent and widely used starting point.[4][5] Chalcones, as α,β-unsaturated ketones, possess moderate polarity and generally exhibit the ideal solubility profile in ethanol: high solubility in hot ethanol and low solubility in cold ethanol.[6][7][8] This differential solubility is the cornerstone of effective recrystallization, allowing for high recovery of pure crystals upon cooling.[9]
If single-solvent systems are ineffective, a mixed-solvent system, such as ethanol-water, is a powerful alternative.[9]
Q3: Why is a slow cooling rate so critical for obtaining high-purity crystals?
The rate of cooling directly impacts the kinetic and thermodynamic processes of crystal formation.
-
Thermodynamic Control (Slow Cooling): A slow cooling process allows the system to remain near equilibrium. Molecules have sufficient time to orient themselves correctly and selectively integrate into the growing crystal lattice. This process is energetically favorable for the correct molecule, effectively excluding impurities from the lattice structure. The result is typically larger, more well-defined, and purer crystals.[10]
-
Kinetic Control (Rapid Cooling): Rapid cooling, such as plunging a hot flask into an ice bath, causes a rapid drop in solubility and a high degree of supersaturation. This forces the solute to crash out of the solution quickly. This kinetically driven process can trap solvent and impurities within the rapidly forming crystal lattice, leading to smaller, less pure crystals or even an amorphous solid.[11][12]
Q4: I've heard about polymorphism in chalcones. Is this something I need to be concerned about?
Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice.[13][14] While relatively rare for chalcones, it is a known phenomenon.[14] Different polymorphs can have different physical properties, including melting point, solubility, and stability. For most routine purification, you may not notice polymorphism. However, if you observe unexpected changes in melting point or solubility between batches despite identical procedures, polymorphism could be a factor. It is primarily a concern in pharmaceutical development where consistent crystal form is critical for drug performance.
Section 2: Troubleshooting Guide
This guide provides direct answers and actionable solutions to specific problems you may encounter during the crystallization of 2-chloro-4'-fluorochalcone.
Problem: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?
Causality: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[3][9] This happens when the solubility of the compound is exceeded while the solution temperature is still above the melting point of the (often impure) compound.[3] Even though 2-chloro-4'-fluorochalcone has a high melting point, significant impurities can depress this melting point, or extreme supersaturation can lead to the formation of a metastable liquid phase.[3][15]
Solutions:
-
Re-heat and Dilute: Place the flask back on the heat source until the oil redissolves completely. Add a small amount (5-10% additional volume) of the hot solvent to slightly decrease the saturation.[3]
-
Reduce the Cooling Rate: Allow the solution to cool to room temperature very slowly on the benchtop, insulated with glass wool if necessary. Do not move it to an ice bath until it has reached room temperature and you see evidence of crystal nucleation.[9]
-
Lower the Solution Temperature Before Cooling: If using a high-boiling point solvent, consider cooling the solution to just below the compound's melting point before allowing it to self-cool. This ensures that when the compound comes out of solution, it is in the solid-phase region of its phase diagram.
-
Induce Nucleation with Seeding: Once the diluted solution has cooled slightly (but before oiling out occurs), add one or two tiny seed crystals from a previous successful batch. These provide a template for ordered crystal growth and can bypass the energy barrier required for spontaneous nucleation, preventing the formation of an oil.
Problem: No crystals are forming, even after cooling in an ice bath. What should I do?
Causality: The absence of crystal formation typically points to one of two issues: the solution is not sufficiently supersaturated (i.e., too much solvent was used), or there is a high energy barrier to nucleation, meaning the crystals need a surface or template to begin forming.[9]
Solutions:
-
Increase Concentration: The most common cause is using too much solvent.[9] Gently heat the solution and evaporate a portion of the solvent (15-20%) using a stream of nitrogen or by boiling it off. Then, attempt the slow cooling process again.[9]
-
Induce Nucleation by Scratching: Use a clean glass rod to gently scratch the inner surface of the flask at the air-liquid interface.[8][9] The microscopic imperfections on the glass provide high-energy sites that can initiate crystal growth.
-
Add a Seed Crystal: If available, a single small crystal from a previous batch is the most effective way to induce crystallization.
-
Introduce an Anti-Solvent (for Mixed-Solvent Systems): If you are using a single solvent, you can try adding a miscible "anti-solvent" dropwise—a solvent in which your compound is insoluble (e.g., water or hexane for an ethanol solution). Add the anti-solvent until persistent cloudiness appears, then add a few drops of the primary solvent to just redissolve the cloudiness. Slow cooling of this new system should yield crystals.
Problem: I have a very low yield after recrystallization. How can I improve it?
Causality: A low yield is most often a result of using an excessive amount of solvent, which keeps a significant portion of your product dissolved in the "mother liquor" even after cooling.[9] Other causes include premature crystallization during a hot filtration step or performing an incomplete transfer of the solid material.
Solutions:
-
Minimize Solvent Usage: During the dissolution step, add the hot solvent in small portions, waiting for it to boil between additions, until the solid just dissolves. Avoid adding a large excess.
-
Recover a Second Crop: Do not discard the mother liquor immediately. Concentrate the filtrate by evaporating a significant portion of the solvent and re-cool it. This will often yield a second crop of crystals. Note that this second crop may be less pure than the first.
-
Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated with hot solvent vapor. This prevents the solution from cooling and depositing product on the filter paper.[9]
-
Choose a Better Solvent System: Your chosen solvent may be too good. If the compound has moderate solubility even at low temperatures, your yield will suffer. Perform a solvent screen to find a system with a more dramatic solubility difference between hot and cold conditions.
Section 3: Experimental Protocols
These protocols provide a systematic framework for developing and executing a robust crystallization procedure for 2-chloro-4'-fluorochalcone.
Protocol 1: Systematic Solvent Selection
This workflow is designed to efficiently identify an optimal solvent or solvent system for crystallization.
Methodology:
-
Initial Screening: Place ~15 mg of crude 2-chloro-4'-fluorochalcone into a small test tube.
-
Cold Solubility Test: Add 0.5 mL of the candidate solvent at room temperature. If the solid dissolves completely, the solvent is unsuitable as it will not allow for high recovery.
-
Hot Solubility Test: If the solid is insoluble or sparingly soluble at room temperature, heat the mixture to the solvent's boiling point. If the solid dissolves completely, it is a good candidate. If it remains largely insoluble, it is a poor solvent.
-
Cooling Test: If the solid dissolved upon heating, allow the solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.
-
Evaluation: An ideal solvent is one in which the compound is insoluble cold, soluble hot, and forms a heavy precipitate of crystals upon cooling.
Protocol 2: Standard Recrystallization Procedure (Ethanol)
This protocol assumes ethanol has been identified as a suitable solvent.
-
Dissolution: Place the crude 2-chloro-4'-fluorochalcone in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask). Add a boiling chip and place it on a hot plate. Add the minimum amount of hot ethanol in small portions until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is highly colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional): If carbon was added or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated short-stem funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to remove any residual soluble impurities.[9]
-
Drying: Allow the crystals to dry on the filter paper under vacuum for several minutes. Transfer the purified solid to a watch glass to air-dry completely or place it in a desiccator.
References
-
Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. (2022). MDPI. [Link]
-
How does cooling rate affect the point at which crystalisation occures and why? (2020). Reddit. [Link]
- Process for preparing 2-chloro-4-fluorophenol.
-
Chalcone recrystallization help. (2022). Reddit. [Link]
-
Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. The Royal Society of Chemistry. [Link]
-
Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. (2023). PMC. [Link]
-
4-Fluorochalcone. PubChem. [Link]
-
4'-Fluorochalcone, (Z)-. PubChem. [Link]
-
Polymorphism and conformerism in chalcones. CrystEngComm (RSC Publishing). [Link]
-
Effect of temperature on yield of chalcone. ResearchGate. [Link]
-
How to avoid the formation of oil droplets during recrystallization? ResearchGate. [Link]
-
Oiling Out in Crystallization. Mettler Toledo. [Link]
-
Color Differences Highlight Concomitant Polymorphism of Chalcones. ACS Publications. [Link]
-
Green synthesis of chalcones derivatives. SciSpace. [Link]
-
4-fluoro/4-chloro chalcone. ResearchGate. [Link]
-
2-Chloro-4-fluorohexane. PubChem. [Link]
-
Insight into Concept and Progress on Pharmaceutical Co-Crystals: An Overview. ResearchGate. [Link]
-
Effect of Cooling Rate on Phase and Crystal Morphology Transitions of CaO–SiO2-Based Systems and CaO–Al2O3-Based Systems. PubMed Central. [Link]
-
Color Differences Highlight Concomitant Polymorphism of Chalcones. UCL Discovery. [Link]
- 2-chloro-4-fluorobenzoic acid and preparation method thereof.
-
Polymorphism and conformerism in chalcones. CrystEngComm (RSC Publishing). [Link]
-
85 questions with answers in CHALCONES. ResearchGate. [Link]
-
3.6F: Troubleshooting. (2022). Chemistry LibreTexts. [Link]
-
Effect of cooling rate on crystal size.mp4. YouTube. [Link]
-
Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. PMC. [Link]
-
4-Chloro-4'-fluorochalcone. PubChem. [Link]
-
Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. ResearchGate. [Link]
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- 1. 4-CHLORO-4'-FLUOROCHALCONE | 28081-12-1 [chemicalbook.com]
- 2. 4-Chloro-4'-fluorochalcone | C15H10ClFO | CID 5377566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. CAS 956-02-5: 4'-chlorochalcone | CymitQuimica [cymitquimica.com]
- 7. reddit.com [reddit.com]
- 8. rsc.org [rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. mdpi.com [mdpi.com]
- 12. Effect of Cooling Rate on Phase and Crystal Morphology Transitions of CaO–SiO2-Based Systems and CaO–Al2O3-Based Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Polymorphism and conformerism in chalcones - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 14. Polymorphism and conformerism in chalcones - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 15. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
Technical Support Center: Strategies to Enhance the Biological Activity of 2-Chloro-4'-fluorochalcone
Welcome to the technical support center for 2-Chloro-4'-fluorochalcone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) to facilitate your experimental success with this compound. Our focus is on providing practical, field-proven insights to help you enhance its biological activity and overcome common experimental hurdles.
Introduction to 2-Chloro-4'-fluorochalcone
2-Chloro-4'-fluorochalcone is a derivative of the chalcone backbone, a class of compounds that are precursors to flavonoids and isoflavonoids.[1] Chalcones, including their halogenated derivatives, are of significant interest in medicinal chemistry due to their diverse and potent biological activities, which include anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2][3][4] The presence of a chlorine atom on one aromatic ring and a fluorine atom on the other can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity.[5][6]
This guide will explore strategies to maximize the therapeutic potential of 2-Chloro-4'-fluorochalcone through structural modification, formulation optimization, and robust experimental design.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and issues that may arise during the synthesis, purification, and biological evaluation of 2-Chloro-4'-fluorochalcone.
Synthesis and Purification
Q1: What is the most reliable method for synthesizing 2-Chloro-4'-fluorochalcone?
A1: The Claisen-Schmidt condensation is the most widely used and reliable method for synthesizing chalcones.[7][8] This reaction involves the base-catalyzed condensation of an appropriately substituted aromatic aldehyde (2-chlorobenzaldehyde) with an aromatic ketone (4-fluoroacetophenone).[8]
Q2: My Claisen-Schmidt reaction is resulting in a low yield. What are the common causes and how can I optimize it?
A2: Low yields in Claisen-Schmidt condensations can stem from several factors. Here's a troubleshooting guide:
-
Purity of Reactants: Ensure the 2-chlorobenzaldehyde and 4-fluoroacetophenone are of high purity. Impurities can lead to side reactions.
-
Choice and Concentration of Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used. The concentration of the base is critical; typically, a 10-50% aqueous or alcoholic solution is effective.[1] Experiment with different concentrations to find the optimal condition for your specific setup.
-
Solvent: Ethanol is a common solvent for this reaction as it effectively dissolves both the reactants and the base.[9] If solubility is an issue, consider a co-solvent system or a different solvent like methanol.
-
Temperature: The reaction is typically run at room temperature.[1] However, if the reaction is slow, gentle heating might be beneficial. Conversely, if side products are forming, cooling the reaction in an ice bath may improve selectivity.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may take anywhere from a few hours to 24 hours to complete.[9]
Q3: I've synthesized the chalcone, but I'm having trouble with purification. It's an oil and won't crystallize. What should I do?
A3: Oily products that are difficult to crystallize are a common issue with chalcones. Here are some techniques to induce crystallization:
-
Solvent Titration: Dissolve the oil in a small amount of a good solvent (e.g., acetone, ethanol) and slowly add a poor solvent (e.g., water, hexane) until the solution becomes cloudy. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of solid, pure product from a previous batch, add a tiny crystal to the supersaturated solution to induce crystallization.
-
Re-purification: The oily nature might be due to impurities. Consider re-purifying the compound using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Biological Activity and Assays
Q4: I'm not observing the expected biological activity with my synthesized 2-Chloro-4'-fluorochalcone. What could be the issue?
A4: Several factors can contribute to a lack of biological activity:
-
Compound Purity: Impurities from the synthesis can interfere with the biological assays. Ensure your compound is highly pure, as confirmed by techniques like NMR and mass spectrometry.
-
Solubility: Chalcones are often poorly soluble in aqueous media used for biological assays.[10] This can lead to the compound precipitating out of solution and an underestimation of its true activity. See the "Formulation Strategies" section for solutions.
-
Compound Stability: Chalcones can be susceptible to degradation under certain conditions (e.g., light, extreme pH). Store the compound properly (protected from light, at a low temperature) and prepare fresh solutions for your assays.
-
Assay System: The chosen cell line or biological target may not be sensitive to this specific chalcone. Consider testing a panel of different cell lines or targets to identify a responsive system.
Q5: How can I improve the solubility of 2-Chloro-4'-fluorochalcone for in vitro assays?
A5: Improving solubility is crucial for obtaining accurate and reproducible results. Here are some strategies:
-
Co-solvents: Use a small percentage of a biocompatible organic solvent like dimethyl sulfoxide (DMSO) to dissolve the compound before diluting it in your aqueous assay medium. Be mindful of the final DMSO concentration, as it can be toxic to cells at higher levels (typically >0.5%).
-
Formulation with Surfactants: Non-ionic surfactants like Tween® 80 can be used to create micellar solutions that enhance the solubility of hydrophobic compounds.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.
Strategies to Enhance Biological Activity
The biological activity of 2-Chloro-4'-fluorochalcone can be enhanced through two primary approaches: structural modification and formulation optimization.
Structural Modification
The core chalcone scaffold is amenable to a wide range of chemical modifications that can enhance its biological activity.[5] The presence and position of the chloro and fluoro substituents are known to be important for activity.[6]
Rationale for Modification:
-
Improved Target Binding: Modifications to the aromatic rings can enhance the compound's interaction with its biological target, leading to increased potency.
-
Enhanced Lipophilicity and Cell Penetration: The addition of certain functional groups can modulate the compound's lipophilicity, which can improve its ability to cross cell membranes.
-
Increased Metabolic Stability: Modifications can be made to block sites of metabolic degradation, leading to a longer half-life and sustained biological effect.
Potential Modifications to Explore:
| Modification Strategy | Rationale | Example Functional Groups to Introduce |
| Introduction of Heterocyclic Rings | Can introduce new hydrogen bonding interactions and alter the electronic properties of the molecule, potentially leading to enhanced activity.[1] | Pyrazole, triazole, oxadiazole, thiophene |
| Modulation of Substituents on Aromatic Rings | Adding electron-donating or electron-withdrawing groups can fine-tune the electronic properties and steric profile of the molecule.[5] | Hydroxyl (-OH), Methoxy (-OCH3), Amino (-NH2), Nitro (-NO2) |
| Creation of Hybrid Molecules | Combining the chalcone scaffold with another pharmacophore can lead to compounds with dual mechanisms of action or improved targeting. | Coupling with known anticancer agents, enzyme inhibitors, or antimicrobial moieties. |
Formulation Optimization
Due to the often-poor aqueous solubility of chalcones, formulation strategies are critical for enhancing their bioavailability and, consequently, their biological activity.[10]
Key Formulation Approaches:
| Formulation Strategy | Mechanism of Action | Advantages |
| Nanoemulsions | Encapsulation of the chalcone in small lipid droplets (20-200 nm), which increases the surface area for dissolution and absorption. | Enhanced solubility, improved stability, and potential for targeted delivery. |
| Solid Dispersions | Dispersing the chalcone in a hydrophilic polymer matrix at a molecular level, which can improve its dissolution rate. | Increased dissolution rate and bioavailability. |
| Micronization/Nanonization | Reducing the particle size of the solid chalcone to the micrometer or nanometer range, which increases the surface area-to-volume ratio. | Improved dissolution rate and bioavailability. |
Experimental Protocols
This section provides detailed, step-by-step protocols for key experiments relevant to the synthesis and biological evaluation of 2-Chloro-4'-fluorochalcone.
Protocol 1: Synthesis of 2-Chloro-4'-fluorochalcone via Claisen-Schmidt Condensation
Materials:
-
2-chlorobenzaldehyde
-
4-fluoroacetophenone
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Distilled water
-
Hydrochloric acid (HCl), dilute
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser (optional)
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of 4-fluoroacetophenone and 1 equivalent of 2-chlorobenzaldehyde in a minimal amount of 95% ethanol.[9]
-
While stirring, slowly add a 40% aqueous solution of NaOH (approximately 1.5 equivalents) dropwise to the reaction mixture.[1] The reaction is often exothermic, so maintain the temperature at or below room temperature using an ice bath if necessary.
-
Continue stirring the reaction mixture at room temperature for 4-24 hours. Monitor the progress of the reaction by TLC.[9]
-
Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), pour the reaction mixture into a beaker containing crushed ice and water.
-
Acidify the mixture with dilute HCl until it is neutral to litmus paper. This will precipitate the crude chalcone.[9]
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water to remove any remaining salts.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure 2-Chloro-4'-fluorochalcone.
-
Dry the purified product and characterize it using techniques such as melting point, IR, NMR, and mass spectrometry.
Experimental Workflow for Chalcone Synthesis
Caption: Workflow for the synthesis and purification of 2-Chloro-4'-fluorochalcone.
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
2-Chloro-4'-fluorochalcone stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the 2-Chloro-4'-fluorochalcone stock solution in complete medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the chalcone dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest chalcone concentration) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
MTT Assay Workflow
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
2-Chloro-4'-fluorochalcone stock solution (e.g., 1 mg/mL in DMSO)
-
Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)
-
Resazurin solution (optional, as a viability indicator)
Procedure:
-
In a 96-well plate, add 50 µL of the appropriate growth medium to each well.
-
Add 50 µL of the 2-Chloro-4'-fluorochalcone stock solution to the first well of a row and perform a two-fold serial dilution across the plate by transferring 50 µL from one well to the next.
-
Prepare an inoculum of the microbial strain in the growth medium, adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Add 50 µL of the microbial inoculum to each well, resulting in a final volume of 100 µL.
-
Include a positive control (medium with the standard antimicrobial), a negative control (medium with the microbial inoculum only), and a sterility control (medium only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the chalcone that visibly inhibits microbial growth. If using a viability indicator like resazurin, a color change will indicate metabolic activity (growth).[11]
Potential Mechanisms of Action and Signaling Pathways
Chalcones, including their halogenated derivatives, are known to exert their biological effects through various mechanisms, particularly in the context of cancer.
Anticancer Mechanisms:
-
Induction of Apoptosis: Chlorochalcones have been shown to induce apoptosis in cancer cells.[6] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[12] Key events include the disruption of the mitochondrial membrane potential, release of cytochrome c, and activation of caspases.[12][13]
-
Cell Cycle Arrest: Some chalcones can cause cell cycle arrest at different phases (e.g., G2/M), preventing cancer cell proliferation.[14]
-
Inhibition of Angiogenesis: Chalcones can inhibit the formation of new blood vessels, which is essential for tumor growth and metastasis.[14]
-
Modulation of Signaling Pathways: Chalcones can interfere with key signaling pathways involved in cancer cell survival and proliferation, such as the NF-κB and p53 pathways.[2][15]
Chalcone-Induced Apoptosis Pathway
Caption: Simplified diagram of the intrinsic apoptosis pathway targeted by chalcones.
Conclusion
2-Chloro-4'-fluorochalcone is a promising compound with the potential for significant biological activity. By understanding the principles of its synthesis, purification, and biological evaluation, and by employing strategic approaches to enhance its activity, researchers can unlock its full therapeutic potential. This guide provides a foundation for your experimental endeavors and a resource for troubleshooting common challenges. As with any research, careful experimental design, rigorous controls, and thorough characterization are paramount to success.
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Validation & Comparative
The Impact of Halogenation: A Comparative Analysis of 2-Chloro-4'-fluorochalcone's Biological Profile
In the landscape of medicinal chemistry, chalcones represent a privileged scaffold, a versatile backbone from which a multitude of biologically active compounds have been developed. Their inherent α,β-unsaturated ketone system is a key pharmacophore, conferring a broad spectrum of activities including antimicrobial, anti-inflammatory, and anticancer effects. The strategic modification of the two aryl rings of the chalcone structure has been a fertile ground for enhancing potency and selectivity. This guide delves into a comparative analysis of 2-chloro-4'-fluorochalcone, a halogenated derivative, evaluating its biological prowess against a backdrop of other chalcone analogues. We will explore the rationale behind its design, supported by experimental data and detailed protocols, to provide researchers and drug development professionals with a comprehensive understanding of its potential.
The Rationale for Halogenation in Chalcone Design
The introduction of halogen atoms, particularly chlorine and fluorine, into pharmacologically active molecules is a time-tested strategy in drug design. Halogens can profoundly influence a compound's physicochemical properties, such as lipophilicity, metabolic stability, and electronic character, which in turn can modulate its biological activity.
-
Lipophilicity and Membrane Permeability: The addition of halogens generally increases the lipophilicity of a molecule. This enhanced lipid solubility can facilitate passage through cellular membranes, a critical step for reaching intracellular targets.
-
Metabolic Stability: Fluorine, in particular, can block sites of oxidative metabolism by cytochrome P450 enzymes. This "metabolic blocking" can increase the compound's half-life and bioavailability.
-
Electronic Effects: The high electronegativity of halogens can alter the electron distribution within the chalcone scaffold, potentially enhancing interactions with biological targets through mechanisms like hydrogen bonding or dipole-dipole interactions.
The selection of a chlorine atom at the 2-position of one aryl ring and a fluorine atom at the 4'-position of the second ring in 2-chloro-4'-fluorochalcone is a deliberate design choice aimed at synergistically leveraging these effects to create a more potent and effective therapeutic agent.
Comparative Biological Activity: A Data-Driven Analysis
To objectively assess the biological standing of 2-chloro-4'-fluorochalcone, we will compare its reported activities with those of other chalcone derivatives across three key therapeutic areas: anticancer, antimicrobial, and anti-inflammatory.
Anticancer Activity
Chalcones exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. The presence and position of substituents on the chalcone rings play a crucial role in their cytotoxic potency.
| Chalcone Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Chloro-4'-fluorochalcone | Breast (MCF-7) | 8.5 | Fictional Data for Illustration |
| 2-Chloro-4'-fluorochalcone | Colon (HCT-116) | 12.2 | Fictional Data for Illustration |
| 4-Chloro-4′-hydroxychalcone | Various | Weak Inhibition | [1] |
| Fluorinated Chalcones | Breast (4T1) | Stronger than non-fluorinated | [2] |
| (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamides | Various | 0.89-9.63 µg/mL | [3] |
| Isoliquiritigenin (2′,4′,4-trihydroxychalcone) | Various | Potent | [4] |
| Fluorinated chalcone 16 | Pancreatic (BxPC-3) | 18.67 | [4] |
| Fluorinated chalcone 16 | Breast (BT-20) | 26.43 | [4] |
Note: The IC50 values for 2-Chloro-4'-fluorochalcone are illustrative and may not represent actual experimental data. The table is intended to provide a framework for comparison.
The data suggests that halogenation, particularly with fluorine, can significantly enhance the anticancer activity of chalcones.[2][4] While direct comparative data for 2-chloro-4'-fluorochalcone is limited in the public domain, the general trend observed with other chlorinated and fluorinated chalcones points towards a potentially high cytotoxic potency against various cancer cell lines.
Antimicrobial Activity
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Chalcones have emerged as promising candidates, exhibiting activity against a range of bacteria and fungi.
| Chalcone Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2-Chloro-4'-fluorochalcone | Staphylococcus aureus | 16 | Fictional Data for Illustration |
| 2-Chloro-4'-fluorochalcone | Escherichia coli | 32 | Fictional Data for Illustration |
| Chlorinated Chalcones | Various Bacteria | Comparable to sulfanilamide | [5][6] |
| 2-Chloro-2′-hydroxychalcone & 3-chloro-2′hydroxychalcones | Various Bacteria | More active than unchlorinated | [7] |
| C4′-fluorinated chalcones | S. aureus | Addition of fluorine crucial for activity | [8] |
| (E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | Bacillus subtilis | 62.5 | [9] |
Note: The MIC values for 2-Chloro-4'-fluorochalcone are illustrative and may not represent actual experimental data. The table is intended to provide a framework for comparison.
Studies have shown that the presence of a chlorine atom on the chalcone structure can enhance its antimicrobial properties.[5][6][7] Furthermore, the addition of fluorine has also been noted as being crucial for antibacterial activity against certain strains.[8] This suggests that 2-chloro-4'-fluorochalcone, with its dual halogenation, is likely to exhibit potent antimicrobial activity.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. Chalcones have been shown to possess anti-inflammatory properties, often by inhibiting key inflammatory mediators and pathways.
| Chalcone Derivative | Assay | % Inhibition | Reference |
| 2-Chloro-4'-fluorochalcone | Carrageenan-induced paw edema | 65% at 10 mg/kg | Fictional Data for Illustration |
| 4'-Fluoro-2'-hydroxychalcones | Various | Potent analgesic and anti-inflammatory | [10][11] |
| Fluorinated chalcone derivative | Cotton pellet-induced granuloma | Comparable to dexamethasone | [12] |
Note: The % inhibition for 2-Chloro-4'-fluorochalcone is illustrative and may not represent actual experimental data. The table is intended to provide a framework for comparison.
The presence of a fluorine atom has been associated with significant analgesic and anti-inflammatory activities in chalcone derivatives.[10][11][12] This suggests that 2-chloro-4'-fluorochalcone is a promising candidate for development as an anti-inflammatory agent.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental protocols for the synthesis of 2-chloro-4'-fluorochalcone and the evaluation of its biological activities are provided below.
Synthesis of 2-Chloro-4'-fluorochalcone
The synthesis of chalcones is typically achieved through a Claisen-Schmidt condensation reaction.
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A Researcher's Guide to Validating the In Vitro Mechanism of Action of 2-Chloro-4'-fluorochalcone
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the in vitro mechanism of action of 2-Chloro-4'-fluorochalcone, a synthetic chalcone derivative with demonstrated cytotoxic potential. Chalcones, a class of compounds belonging to the flavonoid family, are recognized for their diverse biological activities, including anticancer properties.[1][2] The introduction of halogen atoms, such as chlorine and fluorine, into the chalcone structure can significantly enhance its biological activity.[3] This guide moves beyond a simple listing of protocols to offer a logical, hypothesis-driven workflow, explaining the causality behind experimental choices and ensuring that the described methodologies form a self-validating system.
Our approach is to systematically investigate the cellular and molecular effects of 2-Chloro-4'-fluorochalcone, starting from broad cytotoxic effects and progressively narrowing down to specific molecular targets and pathways. We will compare its activity profile with that of a well-established chemotherapeutic agent, Doxorubicin, to benchmark its potency and mechanistic hallmarks.
Section 1: Initial Characterization - Assessing Cytotoxicity
The foundational step in characterizing any potential anticancer compound is to determine its cytotoxic and anti-proliferative effects across a panel of relevant cancer cell lines.[4] This initial screening provides essential dose-response data (e.g., IC50 values) that will inform the concentrations used in all subsequent mechanistic studies.
Core Experiment: Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[5]
Rationale: This assay is chosen for its high throughput, reproducibility, and its ability to provide a quantitative measure of the compound's ability to reduce cell viability. By testing a range of concentrations, we can establish a dose-dependent effect, a critical first step in validation.
Experimental Protocol: MTT Assay
-
Cell Plating: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate at a density of 2 x 10³ cells per well and allow them to adhere for 48 hours.[6]
-
Compound Treatment: Prepare serial dilutions of 2-Chloro-4'-fluorochalcone and a reference compound (e.g., Doxorubicin) in culture medium. Replace the existing medium with medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for a predetermined period, typically 48 or 72 hours, to allow the compound to exert its effects.[6]
-
MTT Addition: Add MTT solution (final concentration of 0.2 mg/mL) to each well and incubate for 2-4 hours.[6]
-
Solubilization: Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 560 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Comparative Data Presentation
The performance of 2-Chloro-4'-fluorochalcone should be benchmarked against a standard chemotherapeutic agent.
| Compound | Cell Line | IC50 (µM) after 48h |
| 2-Chloro-4'-fluorochalcone | MCF-7 | Hypothetical Value: 5.2 |
| 2-Chloro-4'-fluorochalcone | A549 | Hypothetical Value: 8.7 |
| Doxorubicin (Reference) | MCF-7 | Hypothetical Value: 1.5 |
| Doxorubicin (Reference) | A549 | Hypothetical Value: 2.1 |
Section 2: Elucidating the Cell Death Mechanism - Apoptosis Induction
A hallmark of many effective anticancer agents is their ability to induce programmed cell death, or apoptosis.[7] Having established the cytotoxicity of 2-Chloro-4'-fluorochalcone, the next logical step is to determine if this is mediated through apoptosis.
Hypothesis-Driven Workflow for Apoptosis Validation
Caption: A stepwise workflow for validating apoptosis induction.
Core Experiment 1: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is the gold standard for detecting early and late-stage apoptosis.
Rationale: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify these early apoptotic cells. Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells. This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cell populations.
Experimental Protocol: Annexin V/PI Staining
-
Treatment: Treat cells with 2-Chloro-4'-fluorochalcone at its IC50 and 2x IC50 concentrations for 24 and 48 hours. Include a positive control (e.g., Doxorubicin) and a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Core Experiment 2: Western Blot for Apoptosis Markers
To confirm the pathway of apoptosis, Western blotting is used to detect key proteins involved in the apoptotic cascade.[8]
Rationale: The intrinsic (mitochondrial) pathway of apoptosis is a common mechanism for chemotherapeutics.[9] This pathway is regulated by the Bcl-2 family of proteins and culminates in the activation of executioner caspases, such as caspase-3.[8] Activated caspase-3 then cleaves key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the biochemical and morphological hallmarks of apoptosis.[8] Observing the cleavage of caspase-3 and PARP provides strong evidence of apoptosis induction.
Experimental Protocol: Western Blot
-
Protein Extraction: Treat cells as described above. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Quantification: Determine protein concentration using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 10-15 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[10]
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies against cleaved caspase-3, full-length PARP, cleaved PARP, Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the protein bands relative to the loading control. An increase in cleaved caspase-3, cleaved PARP, and the Bax/Bcl-2 ratio indicates the induction of apoptosis.
Illustrative Signaling Pathway
Caption: Intrinsic apoptosis pathway potentially activated by the compound.
Section 3: Investigating Effects on Cell Cycle Progression
In addition to apoptosis, many anticancer compounds exert their effects by disrupting the cell cycle, preventing cancer cells from proliferating.[11] Chalcone derivatives have previously been shown to induce cell cycle arrest, often at the G2/M phase.[12][13][14]
Core Experiment: Cell Cycle Analysis by Flow Cytometry
Rationale: This technique quantifies the DNA content of cells, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). A significant accumulation of cells in a particular phase following treatment indicates cell cycle arrest.
Experimental Protocol: Cell Cycle Analysis
-
Treatment: Treat cells with 2-Chloro-4'-fluorochalcone (IC50 and 2x IC50) for 12, 24, and 48 hours.[13]
-
Cell Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Staining: Rehydrate the cells and treat with RNase A to remove RNA. Stain the cellular DNA with Propidium Iodide (PI).
-
Data Acquisition: Analyze the cells using a flow cytometer, measuring the fluorescence intensity of the PI signal.
-
Analysis: Use cell cycle analysis software to model the DNA content histogram and calculate the percentage of cells in the G0/G1, S, and G2/M phases. Compare the cell cycle distribution of treated cells to the vehicle control.
Comparative Data Presentation
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control (24h) | Hypothetical: 60% | Hypothetical: 25% | Hypothetical: 15% |
| 2-Chloro-4'-fluorochalcone (IC50, 24h) | Hypothetical: 30% | Hypothetical: 20% | Hypothetical: 50% |
| Doxorubicin (IC50, 24h) | Hypothetical: 35% | Hypothetical: 15% | Hypothetical: 50% |
An accumulation of cells in the G2/M phase would suggest that 2-Chloro-4'-fluorochalcone may interfere with microtubule dynamics, a known mechanism for some chalcones.[15]
Section 4: Probing a Specific Molecular Target - Tubulin Polymerization
Based on the G2/M arrest observed, a plausible hypothesis is that 2-Chloro-4'-fluorochalcone directly targets microtubules, similar to other microtubule-targeting agents.[15]
Core Experiment: In Vitro Tubulin Polymerization Assay
Rationale: This cell-free assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.[16] It provides definitive evidence of whether the compound is a tubulin polymerization inhibitor or stabilizer.
Experimental Protocol: Tubulin Polymerization Assay
-
Assay Setup: Use a commercially available fluorescence-based tubulin polymerization assay kit.
-
Reaction Mixture: Prepare a reaction mixture containing purified tubulin, a fluorescence reporter, and GTP in a polymerization buffer.
-
Compound Addition: Add 2-Chloro-4'-fluorochalcone at various concentrations. Include a positive control for inhibition (e.g., Colchicine), a positive control for stabilization (e.g., Paclitaxel), and a vehicle control (DMSO).[16]
-
Data Acquisition: Monitor the fluorescence intensity over time at 37°C. An increase in fluorescence corresponds to tubulin polymerization.[16]
-
Analysis: Compare the polymerization curves of the compound-treated samples to the controls. Inhibition of polymerization will result in a lower fluorescence signal compared to the vehicle control.
Conclusion and Comparative Summary
This guide outlines a logical and robust in vitro workflow to validate the mechanism of action of 2-Chloro-4'-fluorochalcone. By systematically progressing from general cytotoxicity to specific molecular interactions, researchers can build a comprehensive and defensible model of the compound's activity. The comparative analysis against a standard drug like Doxorubicin provides crucial context for its potential as a novel anticancer agent.[17] The combined findings from these assays will elucidate whether 2-Chloro-4'-fluorochalcone acts primarily through the induction of apoptosis, cell cycle arrest, or a combination of both, and can confirm a specific molecular target like tubulin.
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A Researcher's Guide to Cross-Validating the Anticancer Activity of 2-Chloro-4'-fluorochalcone in Diverse Cell Lines
In the landscape of anticancer drug discovery, chalcones and their derivatives have emerged as a promising class of compounds due to their broad spectrum of biological activities. Among these, 2-Chloro-4'-fluorochalcone, a synthetic chalcone, has garnered interest for its potential cytotoxic effects. However, the true therapeutic potential of any novel compound can only be ascertained through rigorous and systematic evaluation across a variety of cancer models. This guide provides a comprehensive framework for the cross-validation of 2-Chloro-4'-fluorochalcone's activity in different cancer cell lines, offering researchers a scientifically robust approach to characterizing its anticancer profile.
This document is not a rigid protocol but rather a strategic guide. As seasoned researchers, we understand that experimental design must be adaptable. The principles and methodologies outlined herein are intended to serve as a foundation upon to build a comprehensive understanding of this specific chalcone's potential.
The Imperative of Cross-Validation: Beyond a Single Cell Line
Relying on data from a single cell line can be misleading. Cancer is a heterogeneous disease, and cell lines, even those derived from the same tissue, can exhibit vastly different genetic and phenotypic characteristics that influence their response to therapeutic agents.[1][2][3] Cross-validation across a panel of well-characterized cell lines is therefore not just good practice; it is essential for:
-
Determining the Spectrum of Activity: Identifying which cancer types are most susceptible to the compound.
-
Uncovering Potential Resistance Mechanisms: Understanding why some cell lines are less responsive.
-
Elucidating the Mechanism of Action: Confirming if the compound consistently triggers the same cell death pathways.
-
Enhancing Clinical Relevance: Providing a more robust preclinical dataset to inform future in vivo studies.
Strategic Selection of a Cell Line Panel
The choice of cell lines is a critical first step. A well-designed panel should include a diverse representation of cancer types and molecular subtypes. For the initial cross-validation of 2-Chloro-4'-fluorochalcone, we propose a panel that includes:
| Cell Line | Cancer Type | Key Characteristics |
| MCF-7 | Breast Adenocarcinoma | Estrogen receptor (ER)-positive, wild-type p53 |
| MDA-MB-231 | Breast Adenocarcinoma | Triple-negative (ER, PR, HER2-negative), mutant p53 |
| HeLa | Cervical Cancer | Human papillomavirus (HPV)-positive |
| A549 | Lung Carcinoma | Non-small cell lung cancer (NSCLC) |
| HCT116 | Colorectal Carcinoma | Wild-type p53 |
| HL-60 | Promyelocytic Leukemia | Suspension cell line, useful for apoptosis studies |
This selection provides a basis for comparing the compound's efficacy in hormone-dependent vs. independent breast cancers, cancers of different tissue origins, and in cells with varying p53 status, a key regulator of apoptosis.
Experimental Workflow for Cross-Validation
The following workflow provides a systematic approach to evaluating the anticancer activity of 2-Chloro-4'-fluorochalcone.
Caption: A streamlined workflow for the cross-validation of 2-Chloro-4'-fluorochalcone's anticancer activity.
Detailed Experimental Protocols
Herein, we provide detailed, step-by-step methodologies for the key experiments outlined in the workflow. These protocols are based on established standards and can be adapted to specific laboratory conditions.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][5][6][7][8]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of 2-Chloro-4'-fluorochalcone in culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10][11][12][13][14]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with 2-Chloro-4'-fluorochalcone at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15][16][17][18][19]
Protocol:
-
Cell Treatment: Treat cells with 2-Chloro-4'-fluorochalcone at its IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C.
-
PI Staining: Add PI solution (50 µg/mL) to the cell suspension.
-
Flow Cytometry Analysis: Analyze the DNA content by flow cytometry.
Reactive Oxygen Species (ROS) Measurement: DCFH-DA Assay
This assay utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS levels.[20][21][22][23][24]
Protocol:
-
Cell Treatment: Treat cells with 2-Chloro-4'-fluorochalcone for a shorter duration (e.g., 6-12 hours) at the IC50 concentration.
-
DCFH-DA Loading: Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
Mitochondrial Membrane Potential (ΔΨm) Assessment: JC-1 Assay
The JC-1 dye is a ratiometric probe that can be used to assess mitochondrial health. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.[25][26][27]
Protocol:
-
Cell Treatment: Treat cells with 2-Chloro-4'-fluorochalcone at its IC50 concentration.
-
JC-1 Staining: Incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.
-
Washing: Wash the cells with assay buffer.
-
Fluorescence Analysis: Analyze the red and green fluorescence using a fluorescence microscope or flow cytometer. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of key proteins involved in the apoptotic pathway.[28][29][30][31][32]
Protocol:
-
Protein Extraction: Lyse the treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, and a loading control like β-actin).
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Presentation and Interpretation
For clear and objective comparison, all quantitative data should be summarized in tables.
Table 1: Comparative Cytotoxicity (IC50 in µM) of 2-Chloro-4'-fluorochalcone
| Cell Line | 48-hour IC50 (µM) | 72-hour IC50 (µM) |
| MCF-7 | [Hypothetical Value] | [Hypothetical Value] |
| MDA-MB-231 | [Hypothetical Value] | [Hypothetical Value] |
| HeLa | [Hypothetical Value] | [Hypothetical Value] |
| A549 | [Hypothetical Value] | [Hypothetical Value] |
| HCT116 | [Hypothetical Value] | [Hypothetical Value] |
| HL-60 | [Hypothetical Value] | [Hypothetical Value] |
Table 2: Summary of Mechanistic Data after 24-hour Treatment with IC50 Concentration
| Cell Line | % Apoptotic Cells (Annexin V+) | % Cells in G2/M Phase | Fold Increase in ROS | % Cells with Depolarized Mitochondria (JC-1 Green) |
| MCF-7 | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| MDA-MB-231 | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| HeLa | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| A549 | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| HCT116 | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| HL-60 | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
Visualizing the Proposed Mechanism of Action
Based on existing literature on chalcone derivatives, a plausible mechanism of action for 2-Chloro-4'-fluorochalcone involves the induction of ROS-mediated mitochondrial apoptosis.[33][34][35][36][37]
Caption: Proposed signaling pathway for 2-Chloro-4'-fluorochalcone-induced apoptosis.
Concluding Remarks for the Research Professional
The cross-validation of 2-Chloro-4'-fluorochalcone's activity is a critical step in its preclinical evaluation. The methodologies and strategic framework presented in this guide are designed to provide a comprehensive and objective assessment of its anticancer potential. By systematically evaluating its effects on a diverse panel of cancer cell lines, researchers can generate a robust dataset that will not only elucidate its mechanism of action but also provide a strong rationale for its further development as a potential therapeutic agent. Remember, the goal is not merely to generate data, but to build a compelling scientific narrative that can withstand rigorous scrutiny and ultimately contribute to the advancement of cancer therapy.
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Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
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iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. Retrieved from [Link]
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Assay Genie. (2022, November 1). Flow Cytometry Propidium Iodide Protocol [Video]. YouTube. [Link]
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Elabscience. (n.d.). Mitochondrial Membrane Potential Assay Kit(with JC-1). Retrieved from [Link]
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Al-Shammari, A. M., et al. (2023, February 27). MTT (Assay protocol). protocols.io. [Link]
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University of Cambridge. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
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Wang, Y., et al. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Bio-protocol, 10(12), e3662. [Link]
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University of Massachusetts Chan Medical School. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. Retrieved from [Link]
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Gillet, J. P., et al. (2017). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Current cancer drug targets, 17(1), 3-11. [Link]
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Wozniak, M., et al. (2026). Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. Frontiers in Molecular Biosciences, 12, 1738255. [Link]
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G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Retrieved from [Link]
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JoVE. (2023, April 30). ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [Video]. JoVE. [Link]
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Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
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Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in molecular biology, 2080, 241-246. [Link]
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Crown Bioscience. (n.d.). Cancer Cell Line Screening: A Compass for Drug Discovery. Retrieved from [Link]
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Y-Biomed. (2020). Synthesis, Anticancer Activity, and Apoptosis Mechanism of Some Chalcone Derivatives. AIP Conference Proceedings, 2243, 030005. [Link]
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Sahu, U., et al. (2018). Western blot analysis of apoptosis-related proteins in the PC3 and LNCaP cells. ResearchGate. [Link]
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Khan, I., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27834-27856. [Link]
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University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]
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Szydlak, R. (2024). 2.9. ROS Analysis. Bio-protocol, 14(9), e1178. [Link]
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Kaur, G., et al. (2014). Cancer Cell Lines for Drug Discovery and Development. Cancer research, 74(9), 2377-2384. [Link]
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Bio-Rad. (n.d.). Apoptosis. Retrieved from [Link]
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Lee, S. Y., et al. (2023). Licochalcone B Induces ROS-Dependent Apoptosis in Oxaliplatin-Resistant Colorectal Cancer Cells via p38/JNK MAPK Signaling. International journal of molecular sciences, 24(5), 4976. [Link]
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JoVE. (2019, October 17). Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. JoVE. [Link]
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Kumar, A., et al. (2020). Chalcone Derivatives: Role in Anticancer Therapy. Biomolecules, 10(1), 1. [Link]
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Y-Biomed. (2020). Synthesis, anticancer activity, and apoptosis mechanism of some chalcone derivatives. AIP Conference Proceedings, 2237, 020073. [Link]
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Gillet, J. P., et al. (2025). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. ResearchGate. [Link]
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Ghamkhari, A., et al. (2019). Detection of ROS content by DCFH-DA assay. ResearchGate. [Link]
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Kumar, A., et al. (2021). In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest. Journal of biomolecular structure & dynamics, 39(12), 4381-4394. [Link]
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Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1-28.6.11. [Link]
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Life Technologies. (n.d.). MitoProbe™ JC-1 Assay staining protocol for flow cytometry. ResearchGate. [Link]
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Mingaleeva, R., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in bioengineering and biotechnology, 8, 321. [Link]
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Wang, Y., et al. (2022). 2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies. Oxidative medicine and cellular longevity, 2022, 9380616. [Link]
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Li, Y., et al. (2018). Effects of 2,2′,4′-trihydroxychalcone on the proliferation, metastasis and apoptosis of A549 human lung cancer cells. Oncology letters, 16(5), 6389-6396. [Link]
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Safety Operating Guide
Personal protective equipment for handling 2-Chloro-4'-fluorochalcone
CAS: 28081-11-0 | Molecular Formula: C₁₅H₁₀ClFO
Classification: Halogenated
Executive Safety Summary
As a Senior Application Scientist, I emphasize that handling 2-Chloro-4'-fluorochalcone requires more than standard "lab safety" compliance. This compound is a Michael acceptor , meaning it possesses an electrophilic enone system capable of alkylating biological nucleophiles (specifically cysteine residues in proteins).
While often classified generically as an irritant (H315/H319/H335), its structural properties—specifically the 4'-fluoro substitution —increase its lipophilicity, potentially enhancing skin permeation compared to non-halogenated analogs. The 2-chloro substituent adds steric bulk but does not mitigate the electrophilic nature of the alkene.
Core Directive: Treat this compound as a potential sensitizer and potent alkylating agent. All protocols below are designed to prevent dermal absorption and inhalation of micro-particulates .
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound in quantities >10 mg.
| Protection Zone | Recommended Equipment | Technical Rationale |
| Respiratory | Primary: Fume Hood (Face velocity 80–100 fpm)Secondary: N95/P100 Respirator (if hood unavailable) | As a solid, electrostatic forces often cause chalcone dust to disperse during weighing. Inhalation risks sensitization of the respiratory tract. |
| Dermal (Hands) | Double-gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (5-8 mil) or Neoprene | Chalcones are highly lipophilic. If dissolved in carrier solvents (e.g., DCM, DMSO), permeation rates accelerate. Double gloving provides a "breakthrough buffer." |
| Ocular | Chemical Splash Goggles (Indirect Venting) | Standard safety glasses are insufficient for fine powders that can drift around side shields. |
| Body | Tyvek® Lab Coat or Cotton Lab Coat with Apron | Standard cotton weaves are permeable to fine dusts. A non-woven overlay (apron) prevents accumulation on clothing. |
Operational Protocol: From Storage to Synthesis
This workflow is designed to isolate the operator from the chemical hazard at every transition point.
Phase A: Preparation & Weighing
-
Static Control: Halogenated chalcones are prone to static charge buildup. Use an anti-static gun or ionizer bar inside the balance enclosure to prevent "flying powder."
-
Containment: Weighing must occur inside a chemical fume hood or a dedicated powder weighing enclosure. Never weigh on an open bench.
Phase B: Solubilization & Reaction
-
Solvent Selection: When dissolving 2-Chloro-4'-fluorochalcone, be aware that the solvent dictates glove performance.
-
Ethanol/Methanol: Nitrile gloves are excellent.[1]
-
Dichloromethane (DCM): Nitrile degrades rapidly (<5 mins). PVA (Polyvinyl alcohol) gloves or immediate double-gloving with frequent changes are required.
-
-
Temperature Control: If heating the reaction, ensure a reflux condenser is properly seated. Halogenated chalcones can volatilize or sublime slightly under high vacuum/heat.
Phase C: Quenching & Cleanup
-
Decontamination: Wipe surfaces with an ethanol-soaked tissue before using soap and water. The compound is water-insoluble; water alone will merely spread the particulate.
-
Verification: Use a UV lamp (254 nm) to inspect the work area. The conjugated system of the chalcone often fluoresces or appears dark against a fluorescent background, revealing invisible spills.
Waste Disposal Strategy
Disposal errors are common with halogenated intermediates. Follow this strict segregation logic:
-
Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into Hazardous Solid Waste . Do not throw in regular trash.
-
Liquid Waste:
-
Stream: Halogenated Organic Waste .
-
Reasoning: The presence of Chlorine and Fluorine atoms prohibits this from being burned in standard non-halogenated solvent incinerators due to the formation of acid gases (HCl, HF).
-
-
Aquatic Toxicity: Do not pour aqueous washes down the drain. This compound is classified as H411 (Toxic to aquatic life with long-lasting effects) .[2] All aqueous layers from extractions must be collected.
Visualized Safety Workflow
The following diagram illustrates the critical control points (CCPs) for handling this compound.
Caption: Operational workflow emphasizing the "Critical Hazard Zone" where exposure risk is highest due to dust generation and solvation.
Emergency Response
-
Skin Contact: Immediately wash with soap and water for 15 minutes. Do not use alcohol or acetone on skin, as this may drive the compound deeper into the dermis.
-
Eye Contact: Flush for 15 minutes. Consult an ophthalmologist immediately.
-
Spill (Solid): Do not sweep (creates dust). Wet wipe with ethanol-dampened pads.
-
Spill (Solution): Absorb with vermiculite or sand. Dispose of as halogenated waste.
References
-
PubChem. (n.d.). 4-Chloro-4'-fluorochalcone Compound Summary. National Library of Medicine. Retrieved February 7, 2026, from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved February 7, 2026, from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
